Product packaging for m-Toluoyl-d7 Chloride(Cat. No.:)

m-Toluoyl-d7 Chloride

Cat. No.: B15292999
M. Wt: 161.63 g/mol
InChI Key: YHOYYHYBFSYOSQ-AAYPNNLASA-N
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Description

M-Toluoyl-d7 Chloride is a useful research compound. Its molecular formula is C8H7ClO and its molecular weight is 161.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClO B15292999 m-Toluoyl-d7 Chloride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7ClO

Molecular Weight

161.63 g/mol

IUPAC Name

2,3,4,6-tetradeuterio-5-(trideuteriomethyl)benzoyl chloride

InChI

InChI=1S/C8H7ClO/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3/i1D3,2D,3D,4D,5D

InChI Key

YHOYYHYBFSYOSQ-AAYPNNLASA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)Cl)[2H])C([2H])([2H])[2H])[2H]

Canonical SMILES

CC1=CC(=CC=C1)C(=O)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of m-Toluoyl-d7 Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of m-Toluoyl-d7 Chloride. Due to the limited availability of experimental data for the deuterated form, this guide presents data for the non-deuterated analogue, m-Toluoyl Chloride, and provides calculated estimates for the deuterated compound where applicable. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Structure

This compound is the deuterated isotopologue of m-Toluoyl Chloride, where the seven hydrogen atoms on the aromatic ring and the methyl group have been replaced by deuterium. This isotopic labeling is crucial for its use in various analytical applications, including mass spectrometry-based assays.

Table 1: Chemical Identifiers

IdentifierValue
Chemical Name This compound
Synonyms 3-Methyl-d3-benzoyl-2,4,5,6-d4 chloride
Molecular Formula C₈D₇ClO
Calculated Molecular Weight 161.64 g/mol
Canonical SMILES [2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])C(=O)Cl)[2H])[2H])[2H]
CAS Number Not readily available

Physical and Chemical Properties

The physical properties of this compound are expected to be very similar to its non-deuterated counterpart, with minor differences arising from the increased mass of deuterium compared to hydrogen. The following table summarizes the known physical properties of m-Toluoyl Chloride and provides estimated values for this compound.

Table 2: Physical and Chemical Properties

Propertym-Toluoyl ChlorideThis compound (Estimated)
Molecular Weight 154.59 g/mol [1][2]161.64 g/mol
Appearance Colorless to light brown/yellow liquid[3][4]Colorless to light brown/yellow liquid
Density ~1.173 g/mL at 25 °C[1][4][5]Slightly higher than 1.173 g/mL
Boiling Point 86 °C at 5 mmHg[1][4][5], ~220-227 °C at 760 mmHg[6][7]Slightly higher than the non-deuterated form
Melting Point Approximately -23 °C[4][5][7]Slightly different from the non-deuterated form
Refractive Index ~1.5485 at 20 °C[1]Similar to the non-deuterated form
Solubility Reacts with water[5]; soluble in organic solventsReacts with water; soluble in organic solvents

Experimental Protocols

Determination of Boiling Point (Micro Method)

Due to its reactivity with water, the boiling point of this compound should be determined under anhydrous conditions. A micro-boiling point determination method is suitable for small sample quantities.

Apparatus:

  • Thiele tube or similar heating block

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heat source (e.g., Bunsen burner or hot plate)

  • Inert heating fluid (e.g., mineral oil)

Procedure:

  • A small amount of this compound is placed in the small test tube.

  • The capillary tube, with its open end downwards, is placed inside the test tube.

  • The test tube is attached to the thermometer and immersed in the Thiele tube containing the heating fluid.

  • The apparatus is heated gently.

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Synthesis of m-Toluoyl Chloride

The synthesis of m-Toluoyl Chloride is typically achieved by the reaction of m-toluic acid with a chlorinating agent, such as thionyl chloride (SOCl₂). A similar procedure would be followed for the synthesis of the deuterated analogue, starting with m-toluic-d7 acid.

Reaction Scheme: CD₃C₆D₄COOH + SOCl₂ → CD₃C₆D₄COCl + SO₂ + HCl

General Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, m-toluic acid is combined with an excess of thionyl chloride.[8]

  • The mixture is gently refluxed until the evolution of hydrogen chloride and sulfur dioxide gases ceases.[8]

  • After cooling, the excess thionyl chloride is removed by distillation.

  • The resulting m-Toluoyl Chloride is then purified by vacuum distillation.[9][10]

Applications and Reactivity

m-Toluoyl Chloride is a reactive acylating agent widely used in organic synthesis.[11] Its primary application is in the derivatization of nucleophiles such as amines and alcohols to form amides and esters, respectively. This is particularly useful for analytical purposes, as it can improve the chromatographic and mass spectrometric properties of the analytes. The deuterated form, this compound, serves as an internal standard in quantitative mass spectrometry assays, allowing for precise quantification of the corresponding non-deuterated analytes.

Visualizations

General Workflow for Derivatization of Amines

The following diagram illustrates the general workflow for the derivatization of primary or secondary amines using this compound for subsequent analysis, often by liquid chromatography-mass spectrometry (LC-MS).

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis Sample Biological Sample (e.g., plasma, urine) Extraction Analyte Extraction Sample->Extraction Drydown Evaporation to Dryness Extraction->Drydown Reconstitution Reconstitution in Alkaline Buffer (pH > 9) Drydown->Reconstitution Deriv_Reagent Addition of This compound Reconstitution->Deriv_Reagent Reaction Vortex & Incubate (Room Temperature) Deriv_Reagent->Reaction Quench Quench Reaction (e.g., add acid) Reaction->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General workflow for amine derivatization.

Nucleophilic Acyl Substitution Reaction

The core chemical transformation involving this compound is a nucleophilic acyl substitution. The following diagram illustrates this reaction with a generic primary amine (R-NH₂).

Nucleophilic_Acyl_Substitution cluster_reactants cluster_products Reactants This compound + Primary Amine Products Deuterated m-Toluamide + HCl Reactants->Products Nucleophilic Attack & Elimination mToluoyl CD₃-Ar-COCl Amine R-NH₂ Amide CD₃-Ar-CONH-R HCl HCl

Caption: Nucleophilic acyl substitution reaction.

References

An In-depth Technical Guide to m-Toluoyl-d7 Chloride: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of m-Toluoyl-d7 Chloride, a deuterated analog of m-Toluoyl Chloride. This document is intended for researchers, scientists, and professionals in drug development and other fields requiring isotopically labeled compounds for applications such as mass spectrometry-based quantification, mechanistic studies, and as internal standards.

Chemical Structure

This compound is a derivative of benzoic acid where the benzene ring is substituted with a methyl group and a carbonyl chloride group at the meta-positions (1 and 3 positions). The "-d7" designation indicates that seven hydrogen atoms in the molecule have been replaced by deuterium atoms. Specifically, these include the three hydrogens of the methyl group and the four hydrogens on the aromatic ring. The chemical formula for this compound is C₈D₇ClO.

The non-deuterated form, m-Toluoyl Chloride, is also known as 3-methylbenzoyl chloride.[1][2] The presence of the reactive acyl chloride group makes it a valuable acylating agent in organic synthesis.[2]

Physicochemical and Spectroscopic Data

PropertyValue (for m-Toluoyl Chloride)Expected Value (for this compound)Reference
Molecular Formula C₈H₇ClOC₈D₇ClO[2]
Molecular Weight 154.59 g/mol 161.63 g/mol
Appearance Colorless to light yellow liquidColorless to light yellow liquid[2]
Boiling Point 213-214 °CExpected to be similar to the non-deuterated form[2]
86 °C at 5 mmHgExpected to be similar to the non-deuterated form
Melting Point -10 °CExpected to be similar to the non-deuterated form[2]
Density 1.173 g/mL at 25 °CExpected to be slightly higher than the non-deuterated form
Refractive Index n20/D 1.5485Expected to be similar to the non-deuterated form
Solubility Soluble in common organic solvents (e.g., benzene, toluene, chloroform), reacts with waterExpected to have similar solubility[2]

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from commercially available m-xylene-d10. The first step involves the selective oxidation of one of the deuterated methyl groups of m-xylene-d10 to a carboxylic acid, yielding m-toluic acid-d7. The second step is the conversion of the carboxylic acid to the acyl chloride using a chlorinating agent.

Step 1: Synthesis of m-Toluic Acid-d7 via Oxidation of m-Xylene-d10

This protocol is adapted from established methods for the oxidation of m-xylene to m-toluic acid.[3][4][5]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add m-xylene-d10 and a suitable oxidizing agent. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) or nitric acid.[3][4] A catalytic system using a cobalt-manganese bromide catalyst with air or oxygen can also be employed for a more industrial approach.[6][7]

  • Reaction Conditions:

    • Using Potassium Permanganate: The reaction is typically carried out in an aqueous solution. The mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

    • Using Nitric Acid: m-Xylene-d10 is refluxed with nitric acid. This method requires careful control of the reaction conditions to avoid nitration of the aromatic ring.[4]

  • Work-up:

    • After the reaction is complete, the mixture is cooled. If potassium permanganate was used, the manganese dioxide byproduct is removed by filtration.

    • The filtrate is then acidified with a strong acid, such as hydrochloric acid, to precipitate the m-toluic acid-d7.

    • The precipitated solid is collected by filtration, washed with cold water to remove any inorganic impurities, and then dried.

  • Purification: The crude m-toluic acid-d7 can be purified by recrystallization from a suitable solvent, such as ethanol or water.[8]

Step 2: Synthesis of this compound from m-Toluic Acid-d7

This protocol is based on standard procedures for the conversion of carboxylic acids to acyl chlorides.[9][10]

Experimental Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂), place the dried m-toluic acid-d7.

  • Addition of Chlorinating Agent: Add an excess of thionyl chloride (SOCl₂) to the flask. A few drops of dimethylformamide (DMF) can be added as a catalyst.[10] The reaction mixture is then gently heated to reflux.

  • Reaction Monitoring: The reaction is typically complete when the evolution of gases ceases.

  • Purification:

    • After the reaction is complete, the excess thionyl chloride is removed by distillation under atmospheric pressure.

    • The resulting crude this compound is then purified by vacuum distillation to yield the final product.[9]

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis of this compound from m-xylene-d10.

SynthesisWorkflow Synthesis of this compound cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Chlorination m_xylene_d10 m-Xylene-d10 oxidation_reaction Oxidation Reaction (Reflux) m_xylene_d10->oxidation_reaction oxidizing_agent Oxidizing Agent (e.g., KMnO4 or HNO3) oxidizing_agent->oxidation_reaction m_toluic_acid_d7_crude Crude m-Toluic Acid-d7 oxidation_reaction->m_toluic_acid_d7_crude purification1 Purification (Recrystallization) m_toluic_acid_d7_crude->purification1 m_toluic_acid_d7_pure Pure m-Toluic Acid-d7 purification1->m_toluic_acid_d7_pure m_toluic_acid_d7_pure_input Pure m-Toluic Acid-d7 chlorination_reaction Chlorination Reaction (Reflux) m_toluic_acid_d7_pure_input->chlorination_reaction chlorinating_agent Chlorinating Agent (e.g., SOCl2) chlorinating_agent->chlorination_reaction m_toluoyl_d7_chloride_crude Crude this compound chlorination_reaction->m_toluoyl_d7_chloride_crude purification2 Purification (Vacuum Distillation) m_toluoyl_d7_chloride_crude->purification2 m_toluoyl_d7_chloride_final This compound purification2->m_toluoyl_d7_chloride_final

Caption: Synthetic pathway for this compound.

References

The Role of m-Toluoyl-d7 Chloride in Advanced Quantitative Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core application of m-Toluoyl-d7 Chloride in modern research, focusing on its use as a stable isotope-labeled internal standard for quantitative mass spectrometry. While direct literature on this specific deuterated compound is sparse, its utility is inferred from the well-established principles of stable isotope dilution (SID) and the known reactivity of its non-deuterated counterpart, m-Toluoyl Chloride, as a derivatizing agent.

Core Application: Stable Isotope Dilution Mass Spectrometry

This compound serves as a critical tool for enhancing the accuracy and precision of quantitative analysis by mass spectrometry (MS). In this method, a known amount of the "heavy" this compound-derivatized analyte is spiked into a sample. This "internal standard" co-elutes with the "light" (non-deuterated) m-Toluoyl Chloride-derivatized target analyte during liquid chromatography (LC) separation. By comparing the MS signal intensities of the heavy and light versions, researchers can achieve highly accurate quantification, effectively correcting for variations in sample preparation, injection volume, and matrix effects that can suppress or enhance the analyte signal.

Derivatization for Enhanced Detection

m-Toluoyl Chloride is a derivatizing agent that reacts with primary and secondary amines, as well as phenolic hydroxyl groups. This reaction is advantageous for several reasons:

  • Improved Chromatographic Properties: Derivatization can increase the hydrophobicity of polar analytes, leading to better retention and separation on reverse-phase LC columns.

  • Enhanced Ionization Efficiency: The addition of the m-toluoyl group can improve the ionization efficiency of the analyte in the mass spectrometer's ion source, resulting in a stronger signal and lower detection limits.

  • Structural Confirmation: The predictable mass shift upon derivatization provides an additional layer of confidence in analyte identification.

The primary application of this compound is to serve as an internal standard for analytes derivatized with the "light" m-Toluoyl Chloride.

Expected Mass Shift Data

The key to a successful stable isotope dilution method is the mass difference between the light and heavy derivatized analytes. The following table summarizes the expected mass shifts.

CompoundMolecular FormulaMonoisotopic Mass (Da)Mass Difference from Light Derivative (Da)
m-Toluoyl ChlorideC₈H₇ClO154.02N/A
This compoundC₈D₇ClO161.06+7.04
Analyte Derivatized with m-Toluoyl Chloride[Analyte+C₈H₆O][Analyte Mass + 118.04]N/A
Analyte Derivatized with this compound[Analyte+C₈D₆O][Analyte Mass + 124.08]+6.04

Note: The mass of the added moiety is the mass of m-Toluoyl Chloride minus the mass of HCl.

Experimental Protocol: Quantitative Analysis of a Hypothetical Amine Analyte

This section provides a detailed, generalized methodology for the quantitative analysis of a primary amine-containing analyte using m-Toluoyl Chloride derivatization with this compound as an internal standard.

1. Reagent Preparation:

  • Derivatization Reagent (Light): Prepare a 10 mg/mL solution of m-Toluoyl Chloride in anhydrous acetonitrile.

  • Internal Standard Stock Solution (Heavy): Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile. From this, create a working internal standard solution at a concentration appropriate for the expected analyte levels (e.g., 1 µg/mL).

  • Reaction Buffer: Prepare a 100 mM sodium carbonate buffer in water, pH 9.5.

  • Quenching Solution: Prepare a 1% (v/v) formic acid solution in water.

2. Sample Preparation and Derivatization:

  • To 100 µL of sample (e.g., plasma, urine, cell lysate extract), add 10 µL of the this compound internal standard working solution. Vortex briefly.

  • Add 50 µL of the 100 mM sodium carbonate buffer. Vortex to mix.

  • Add 20 µL of the 10 mg/mL m-Toluoyl Chloride solution.

  • Vortex immediately and incubate the reaction mixture at 50°C for 30 minutes.

  • After incubation, cool the samples to room temperature.

  • Add 10 µL of the 1% formic acid solution to quench the reaction. Vortex.

  • Centrifuge the sample at 14,000 x g for 10 minutes to pellet any precipitate.

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the derivatized analyte, followed by a wash and re-equilibration step. The exact gradient will need to be optimized for the specific analyte.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Light Analyte: The precursor ion will be the [M+H]⁺ of the m-Toluoyl derivatized analyte. The product ion will be a characteristic fragment, often the m-toluoyl cation (m/z 119.05).

      • Heavy Analyte (Internal Standard): The precursor ion will be the [M+H]⁺ of the m-Toluoyl-d7 derivatized analyte. The product ion will be the deuterated m-toluoyl cation (m/z 126.09).

4. Data Analysis:

  • Integrate the peak areas for both the light and heavy MRM transitions.

  • Calculate the ratio of the light analyte peak area to the heavy internal standard peak area.

  • Generate a calibration curve by plotting the peak area ratio against the concentration of the analyte in a series of calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Reactions

derivatization_reaction cluster_reactants Reactants cluster_products Products Analyte R-NH₂ (Analyte with Primary Amine) Derivatized_Analyte R-NH-CO-C₆H₄-CH₃ (Derivatized Analyte) Analyte->Derivatized_Analyte + mTC m-Toluoyl Chloride mTC->Derivatized_Analyte Reaction in Basic Buffer HCl HCl

Caption: Derivatization of a primary amine with m-Toluoyl Chloride.

sid_ms_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with m-Toluoyl-d7-Analyte IS Sample->Spike Derivatize Derivatize with m-Toluoyl Chloride Spike->Derivatize Cleanup Sample Cleanup Derivatize->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration (Light & Heavy) MS_Detection->Integration Ratio Calculate Area Ratio Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Caption: Workflow for quantitative analysis using SID-MS.

m-Toluoyl-d7 Chloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on m-Toluoyl-d7 Chloride, a deuterated derivative of m-Toluoyl chloride. This document outlines its chemical and physical properties, and common applications, with a focus on its role as a derivatization agent in analytical chemistry. While specific experimental protocols for the deuterated form are not widely published, this guide provides detailed methodologies for the analogous non-deuterated compound, which serve as a strong foundation for its use.

Core Compound Data

This compound is a stable, isotopically labeled version of m-Toluoyl chloride. The primary use of such labeled compounds is in mass spectrometry-based analytical methods, often as internal standards for quantification or as tracers in metabolic studies.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its non-deuterated analog for comparison.

PropertyThis compoundm-Toluoyl chloride
CAS Number 1796602-13-5[1]1711-06-4[2][3][4][5][6][7][8]
Molecular Formula C₈D₇ClO[1]C₈H₇ClO[2][3][6]
Molecular Weight 161.637 g/mol [1]154.59 g/mol [3][6][7]
Purity Typically >98%≥99%[4]
Boiling Point No data available220°C[5], 86°C at 5 mmHg[2]
Melting Point No data available-23°C[5]
Density No data available1.173 g/mL at 25°C[2]
Refractive Index No data available1.5485 (n20/D)[2]
Flash Point No data available76°C (168°F)[5]

Synthesis and Derivatization Applications

m-Toluoyl chloride is a versatile acylating agent used in organic synthesis.[1] Its primary applications include its use as an intermediate in the production of pharmaceuticals, pesticides, dyes, and photosensitive materials.[9] A significant application in analytical chemistry is its use as a derivatization reagent, particularly for amines, to improve their chromatographic separation and detection.[6]

General Synthesis of m-Toluoyl chloride

The synthesis of m-Toluoyl chloride is typically achieved through the reaction of m-toluic acid with a chlorinating agent, such as thionyl chloride. This reaction is often carried out in an organic solvent. The process involves the conversion of the carboxylic acid group to an acyl chloride. After the reaction is complete, the product is purified by distillation.

A representative synthesis workflow is depicted below:

G cluster_reactants Reactants cluster_process Process cluster_products Products mToluicAcid m-Toluic Acid reaction Reaction in Organic Solvent mToluicAcid->reaction thionylChloride Thionyl Chloride thionylChloride->reaction distillation Distillation reaction->distillation byproducts Byproducts (SO2, HCl) reaction->byproducts mToluoylChloride m-Toluoyl Chloride distillation->mToluoylChloride G cluster_workflow Derivatization Workflow start Amine Sample add_reagent Add m-Toluoyl Chloride & Buffer start->add_reagent react Vortex & React add_reagent->react quench Quench Reaction react->quench analyze HPLC Analysis quench->analyze

References

An In-depth Technical Guide on the Safety and Handling of m-Toluoyl-d7 Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for m-Toluoyl-d7 Chloride, a deuterated derivative of m-Toluoyl chloride. While this document focuses on the deuterated form, the safety and handling protocols are analogous to those for the non-deuterated compound (m-Toluoyl chloride, CAS No. 1711-06-4) due to their identical chemical reactivity.

Chemical Identification and Physical Properties

This compound is a specialized chemical used in various laboratory applications, including as a derivatizing agent for analysis.[1] Its physical and chemical properties are critical for safe handling and experimental design.

Table 1: Physical and Chemical Properties of m-Toluoyl Chloride

PropertyValueReference
Molecular Formula C₈D₇ClO[2]
Appearance Colorless to light brown/yellow-orange liquid[3][4]
Odor Pungent[3]
Boiling Point 86 °C @ 5 mmHg[1][3]
Melting Point -23 °C[5]
Flash Point 76-77 °C (closed cup)[3]
Density 1.173 g/mL at 25 °C[1]
Refractive Index n20/D 1.5485[1]
Water Solubility Reacts with water[2][5]
Solubility Soluble in common organic solvents like benzene, toluene, and chloroform.[2][6]

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling.[3][7]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Flammable Liquids Category 4H227: Combustible liquid
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation Category 1H318: Causes serious eye damage
Specific target organ toxicity - single exposure Category 3H335: May cause respiratory irritation

Source:[3][7][8]

Signal Word: Danger[3][7]

Primary Hazards:

  • Corrosive: Causes severe burns to skin, eyes, and mucous membranes upon contact.[7][9]

  • Combustible: It is a combustible liquid and can be ignited.[3][7]

  • Lachrymator: Vapors can cause tearing.[4][10]

  • Moisture Sensitive: Reacts with water, potentially releasing irritating and toxic gases such as hydrogen chloride.[5][9]

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is essential to ensure the safety of laboratory personnel.

3.1. Engineering Controls

  • Always handle this compound in a certified chemical fume hood.[3][9]

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3][9]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[9]

3.2. Personal Protective Equipment (PPE)

  • Eye and Face Protection: Wear tight-sealing safety goggles and a face shield.[3][9]

  • Skin Protection:

    • Wear appropriate chemical-resistant gloves. It is recommended to double-glove.[11] Gloves must be inspected before use and changed frequently, especially if contamination is suspected.[7][11]

    • Wear a lab coat and other protective clothing to prevent skin exposure.[3][9]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a respirator with an appropriate cartridge for organic vapors and acid gases.[3][9]

3.3. General Handling Procedures

  • Do not breathe vapors, mists, or sprays.[3][9]

  • Avoid contact with skin, eyes, and clothing.[3][9]

  • Wash hands thoroughly after handling.[3][9]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3][9] No smoking.[3][9]

  • Keep containers tightly closed when not in use.[3][9]

3.4. Storage

  • Store in a cool, dry, and well-ventilated area designated for corrosive materials.[3][9]

  • Store under an inert atmosphere to prevent reaction with moisture.[3][9]

  • Keep containers tightly closed.[3][9]

  • Incompatible materials to avoid: Water, strong bases, and alcohols.[3][9]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

4.1. First Aid Measures

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[3][9]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[3][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][9]

4.2. Spill and Leak Procedures

  • Evacuate personnel from the spill area.

  • Remove all sources of ignition.[3]

  • Ventilate the area.

  • Wear appropriate PPE as described in section 3.2.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[4]

  • Collect the absorbed material into a suitable, closed container for disposal.[3]

  • Do not allow the spilled material to enter drains or waterways.[7]

4.3. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4]

  • Unsuitable Extinguishing Media: Do not use a solid water stream, as it may scatter and spread the fire.[4]

  • Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride gas, and phosgene.[3]

Toxicity and Ecological Information

Table 3: Acute Toxicity Data for m-Toluoyl Chloride

Route of ExposureSpeciesValue
Oral (LD50) Rat3440 mg/kg

Source:[3]

  • The toxicological properties of this compound have not been fully investigated.[3][7] It is known to be extremely destructive to the tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[7]

Disposal Considerations

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • Follow all federal, state, and local regulations for hazardous waste disposal.[7]

Visualized Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

G cluster_handling Safe Handling Workflow start Start: Prepare for Handling engineering_controls Verify Engineering Controls (Fume Hood, Eyewash, Shower) start->engineering_controls ppe Don Personal Protective Equipment (Goggles, Face Shield, Gloves, Lab Coat) engineering_controls->ppe handle Handle this compound in Fume Hood ppe->handle storage Store Properly (Cool, Dry, Ventilated, Inert Atmosphere) handle->storage cleanup Clean Work Area storage->cleanup end_handling End of Handling cleanup->end_handling

Caption: Safe Handling Workflow for this compound.

G cluster_spill Spill Response Protocol spill_detected Spill Detected evacuate Evacuate Area spill_detected->evacuate ppe Don Appropriate PPE evacuate->ppe ignite Remove Ignition Sources ppe->ignite contain Contain Spill with Inert Absorbent ignite->contain collect Collect into Closed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Spill Response Protocol for this compound.

G cluster_exposure First Aid for Exposure exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_fresh_air Move to Fresh Air inhalation->move_fresh_air rinse_skin Remove Contaminated Clothing Rinse Skin with Water (15 min) skin_contact->rinse_skin flush_eyes Flush Eyes with Water (15 min) eye_contact->flush_eyes rinse_mouth Rinse Mouth Do NOT Induce Vomiting ingestion->rinse_mouth medical_attention Seek Immediate Medical Attention move_fresh_air->medical_attention rinse_skin->medical_attention flush_eyes->medical_attention rinse_mouth->medical_attention

References

An In-depth Technical Guide to the Solubility of m-Toluoyl-d7 Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-Toluoyl-d7 Chloride, a deuterated isotopologue of m-toluoyl chloride, serves as a valuable reagent in synthetic organic chemistry, particularly in the preparation of pharmaceuticals and agrochemicals where isotopic labeling is advantageous for mechanistic studies or metabolic profiling.[1] A thorough understanding of its solubility characteristics is paramount for its effective handling, reaction optimization, and purification. This technical guide provides a detailed overview of the solubility of this compound in common organic solvents, based on the known properties of its non-deuterated counterpart. It includes a qualitative solubility summary, a generalized experimental protocol for solubility determination of this reactive species, and visual diagrams illustrating the experimental workflow and the principles governing its solubility.

Qualitative Solubility Data

SolventSolvent TypeQualitative SolubilityRationale and Notes
Benzene Nonpolar AproticSoluble[2][3]The aromatic nature of both solute and solvent facilitates dissolution based on the "like dissolves like" principle.
Toluene Nonpolar AproticSoluble[2][3]Similar to benzene, the structural similarity between toluene and m-toluoyl chloride promotes solubility.
Chloroform Polar AproticSoluble[2][3]A common, moderately polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dichloromethane Polar AproticSoluble[4]Often used as a reaction solvent for the synthesis of acyl chlorides, indicating good solubility.[4]
Dichloroethane Polar AproticSoluble[4]Another chlorinated solvent used in the synthesis of m-toluoyl chloride.[4]
Tetrahydrofuran (THF) Polar AproticSoluble[4]An ethereal solvent that can dissolve m-toluoyl chloride, as evidenced by its use in synthetic procedures.[4]
Acetone Polar AproticEasily Soluble[5]A polar aprotic solvent that is a good solvent for many organic compounds.
Alcohols (e.g., Methanol, Ethanol) Polar ProticReacts [2][3][6]Acyl chlorides react with alcohols in a nucleophilic acyl substitution to form esters, precluding simple dissolution.[2][3][6]
Water Polar ProticInsoluble / Reacts Violently [2][3][7][8][9]m-Toluoyl chloride is moisture-sensitive and hydrolyzes to m-toluic acid and hydrochloric acid. It does not dissolve in water.[7][8][9]

Experimental Protocol for Solubility Determination

The high reactivity and moisture sensitivity of this compound necessitate careful handling under anhydrous conditions to obtain meaningful solubility data.[7][8][9] The following protocol outlines a general method for the qualitative or semi-quantitative determination of its solubility.

Safety Precautions: All manipulations should be conducted in a certified fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory.

Materials and Equipment:

  • This compound

  • High-purity, anhydrous organic solvents

  • Oven-dried glass vials with PTFE-lined screw caps or septa

  • Inert gas supply (Nitrogen or Argon) with a manifold

  • Calibrated analytical balance

  • Dry glass syringes or positive displacement micropipettes

  • Vortex mixer

Procedure:

  • Preparation of Materials: Thoroughly dry all glassware in an oven at >120°C for several hours and allow to cool to room temperature in a desiccator or under a stream of inert gas.

  • Inert Atmosphere: Conduct all subsequent steps under a dry, inert atmosphere (e.g., inside a glovebox or using a Schlenk line).

  • Sample Weighing: Accurately weigh a small, predetermined mass of this compound (e.g., 5-10 mg) into a tared, dry vial.

  • Initial Solvent Addition: Using a dry syringe or micropipette, add a precise volume of the anhydrous test solvent (e.g., 0.1 mL) to the vial.

  • Dissolution Attempt: Securely cap the vial and vortex the mixture vigorously for 1-2 minutes.

  • Visual Assessment: Carefully observe the vial against a contrasting background.

    • Complete Dissolution: If the solid has entirely dissolved, the compound is considered "soluble" at this concentration. For a semi-quantitative result, one can incrementally add more solute until a saturated solution is obtained.

    • Partial or No Dissolution: If solid particles remain, the compound is "sparingly soluble" or "insoluble" at this concentration. Add a known, incremental volume of solvent, repeating the vortexing and observation steps, until complete dissolution is achieved to estimate the solubility.

  • Equilibration (Optional): For more accurate semi-quantitative results, a saturated solution with excess solid can be agitated (e.g., on a shaker) at a constant temperature for a set period to ensure equilibrium is reached before visual assessment.

Visualized Experimental and Logical Frameworks

The following diagrams provide a visual representation of the experimental workflow and the underlying chemical principles governing the solubility of this compound.

experimental_workflow Experimental Workflow for Solubility Determination prep Preparation of Materials (Dry Glassware, Anhydrous Solvents) weigh Weigh this compound (Inert Atmosphere) prep->weigh add_solvent Add Anhydrous Solvent (Known Volume) weigh->add_solvent mix Vortex Mixture add_solvent->mix observe Visual Observation mix->observe soluble Completely Dissolved (Soluble) observe->soluble Yes insoluble Undissolved Solid Present (Sparingly Soluble/Insoluble) observe->insoluble No quantify Optional: Further Addition of Solute/Solvent for Semi-Quantitative Assessment soluble->quantify insoluble->quantify end Record Result quantify->end

Caption: A flowchart of the experimental procedure for determining the solubility of this compound.

solubility_relationship Solvent Polarity and this compound Interaction cluster_solvents Solvent Types nonpolar Nonpolar Aprotic (e.g., Toluene, Benzene) polar_aprotic Polar Aprotic (e.g., Acetone, Chloroform) polar_protic Polar Protic (e.g., Water, Alcohols) solute This compound (Moderately Polar) solute->nonpolar Good Solubility ('Like dissolves like') solute->polar_aprotic High Solubility (Favorable Dipole Interactions) solute->polar_protic Reaction / Decomposition (Nucleophilic Attack on Acyl Chloride)

Caption: The relationship between solvent polarity and the solubility or reactivity of this compound.

References

Technical Guide: m-Toluoyl-d7 Chloride for Advanced Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, pricing, and core applications of m-Toluoyl-d7 Chloride (CAS No. 1796602-13-5). This isotopically labeled compound is a critical tool for researchers requiring high precision and accuracy in quantitative mass spectrometry-based assays.

Commercial Availability and Sourcing

This compound is a specialized chemical primarily available through suppliers focusing on stable isotope-labeled compounds and analytical standards. The primary supplier identified is LGC Standards, through its subsidiary Toronto Research Chemicals (TRC). Due to its specialized nature, this product is often synthesized on demand rather than being a standard stock item, which influences its availability and pricing. Researchers are advised to request a quote for current pricing and lead times.

Table 1: Supplier and Product Information for this compound

SupplierProduct CodeCAS NumberMolecular FormulaNotes
LGC Standards (TRC)TRC-T5362571796602-13-5C₈D₇ClOTypically requires custom synthesis. Pricing available upon request.[1]

Note: Pricing is subject to change and is dependent on the required quantity and purity. Direct inquiry with the supplier is recommended.

Core Applications in Research and Development

Stable isotope-labeled (SIL) compounds, such as this compound, are indispensable in modern drug metabolism and pharmacokinetic (DMPK) studies.[2] Their key advantage lies in their chemical behavior, which is nearly identical to their unlabeled counterparts, yet they are distinguishable by mass spectrometry. This property makes them ideal for use as internal standards in quantitative bioanalysis.[3][4]

The primary applications include:

  • Internal Standard for LC-MS/MS: In pharmacokinetic studies, this compound can be used to derivatize a target analyte, or a structurally related analog can be synthesized from it to serve as an internal standard. This standard is spiked into biological samples (e.g., plasma, urine) to accurately quantify the concentration of the unlabeled drug or metabolite, correcting for variations in sample preparation and instrument response.[5][6]

  • Derivatizing Agent for GC-MS: The acyl chloride functional group is highly reactive towards molecules containing active hydrogens, such as alcohols (-OH) and amines (-NH).[7][8] Reaction with this compound affixes a deuterated tag to the analyte, which can improve its chromatographic properties (e.g., volatility) and provide a distinct mass signature for sensitive and selective detection by GC-MS.[9][10]

Experimental Protocol: Quantification of an Analyte in Plasma using LC-MS/MS

This section outlines a representative protocol for using a derivative of this compound as an internal standard for the quantification of a hypothetical primary amine analyte, "Analyte-X," in human plasma.

Objective: To determine the concentration of Analyte-X in plasma samples using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Materials:

  • This compound (for synthesis of the internal standard, IS)

  • Analyte-X reference standard

  • Human plasma (blank)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges

Methodology:

  • Synthesis of Internal Standard (IS):

    • The internal standard, Analyte-X-d7, is synthesized by reacting Analyte-X with this compound in an appropriate solvent with a non-nucleophilic base (e.g., pyridine or triethylamine).

    • The resulting product is purified by chromatography to ensure high purity.

    • The structure and isotopic enrichment are confirmed by NMR and high-resolution mass spectrometry.

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of Analyte-X and Analyte-X-d7 (IS) in acetonitrile.

    • Create a series of working solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL) by serially diluting the Analyte-X stock solution.

    • Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL).

  • Sample Preparation (Protein Precipitation & SPE):

    • Thaw plasma samples to room temperature.

    • To 100 µL of each plasma sample (calibrators, quality controls, and unknowns), add 10 µL of the IS working solution (100 ng/mL).

    • Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube for further Solid Phase Extraction (SPE) cleanup as per the cartridge manufacturer's protocol.

    • Elute the final sample into a suitable solvent, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column with a gradient elution profile (e.g., mobile phase A: 0.1% formic acid in water; mobile phase B: 0.1% formic acid in acetonitrile).

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

      • Optimize the MRM transitions for both Analyte-X and the IS (Analyte-X-d7). For example:

        • Analyte-X: Q1 (Parent Ion) -> Q3 (Product Ion)

        • Analyte-X-d7: Q1 (Parent Ion + 7 Da) -> Q3 (Product Ion + 7 Da)

    • Inject the prepared samples onto the LC-MS/MS system.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (Analyte-X / IS) against the nominal concentration of the calibrators.

    • Use a weighted linear regression to fit the curve.

    • Determine the concentration of Analyte-X in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualized Workflows and Pathways

The following diagrams, generated using DOT language, illustrate key workflows relevant to the use of this compound.

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing plasma Plasma Sample (Calibrator, QC, or Unknown) spike Spike with Internal Standard (Analyte-X-d7) plasma->spike ppt Protein Precipitation (Acetonitrile) spike->ppt spe Solid Phase Extraction (SPE) ppt->spe reconstitute Evaporate & Reconstitute spe->reconstitute lcms LC-MS/MS Analysis (MRM) reconstitute->lcms ratio Calculate Peak Area Ratio (Analyte / IS) lcms->ratio cal Generate Calibration Curve ratio->cal quant Quantify Unknown Samples cal->quant result Final Concentration Report quant->result

Caption: Workflow for bioanalytical sample quantification using a stable isotope-labeled internal standard.

G cluster_drug Parent Drug Metabolism cluster_is Internal Standard (IS) Pathway cluster_analysis Quantification drug Administered Drug (Unlabeled) m1 Phase I Metabolite (e.g., Hydroxylation) drug->m1 is_drug Labeled Internal Standard (e.g., Drug-d7) drug->is_drug ms LC-MS/MS Analysis drug->ms m2 Phase II Metabolite (e.g., Glucuronidation) m1->m2 is_m1 Labeled Phase I Metabolite m1->is_m1 m1->ms is_m2 Labeled Phase II Metabolite m2->is_m2 m2->ms is_drug->is_m1 is_drug->ms is_m1->is_m2 is_m1->ms is_m2->ms ms_ratio Measure Peak Area Ratios (Unlabeled / Labeled) ms->ms_ratio result result ms_ratio->result Accurate Concentration Data

Caption: Parallel tracking of a drug and its stable isotope-labeled internal standard in a metabolic study.

References

A Technical Guide to the Purity Standards of m-Toluoyl-d7 Chloride in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the purity standards and analytical methodologies for m-Toluoyl-d7 Chloride. Due to a lack of publicly available data specific to the deuterated compound, this guide leverages information on its non-deuterated analogue, m-Toluoyl Chloride, as a proxy. The analytical methods and impurity profiles are expected to be analogous, but verification on the specific deuterated compound is recommended.

Introduction

This compound is a deuterated derivative of m-Toluoyl Chloride, a vital reagent and intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes.[1] The isotopic labeling of the tolyl methyl group makes it a valuable tool in mass spectrometry-based analytical methods, particularly in pharmacokinetic and metabolic studies where it can be used as an internal standard. The purity of this reagent is of paramount importance to ensure the accuracy and reliability of experimental results. This guide outlines the typical purity standards, analytical methodologies for purity assessment, and potential impurities associated with this compound.

Purity Specifications

ParameterSpecificationMethod of Analysis
Purity≥ 99%Gas Chromatography (GC)
AppearanceColorless to pale yellow liquidVisual Inspection

Table 1: Typical Purity Specifications for m-Toluoyl Chloride.

Synthesis and Potential Impurities

m-Toluoyl Chloride is commonly synthesized from m-toluic acid. A prevalent method involves the reaction of m-toluic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), followed by purification via distillation.[2][3] This synthesis route can yield a high-purity product, often exceeding 99%.[3]

Potential impurities in this compound can arise from the starting materials, side reactions during synthesis, or degradation.

ImpurityPotential Source
m-Toluic-d7 AcidUnreacted starting material
Thionyl ChlorideExcess reagent from synthesis
Benzylic Chlorinated ByproductsSide-chain chlorination during synthesis
Water (leading to hydrolysis)Exposure to moisture during storage or handling

Table 2: Potential Impurities and Their Sources.

The following diagram illustrates the potential sources of impurities during the synthesis of this compound.

Sources of Impurities in this compound Synthesis cluster_synthesis Synthesis Process cluster_impurities Potential Impurities m-Toluic-d7_Acid m-Toluic-d7 Acid (Starting Material) Reaction Reaction m-Toluic-d7_Acid->Reaction Chlorinating_Agent Chlorinating Agent (e.g., Thionyl Chloride) Chlorinating_Agent->Reaction Purification Purification (Distillation) Reaction->Purification Unreacted_SM Unreacted Starting Material (m-Toluic-d7 Acid) Reaction->Unreacted_SM Excess_Reagent Excess Reagent (e.g., Thionyl Chloride) Reaction->Excess_Reagent Side_Products Side-Reaction Products (e.g., Benzylic Chlorides) Reaction->Side_Products m-Toluoyl-d7_Chloride This compound (Final Product) Purification->m-Toluoyl-d7_Chloride Analytical Workflow for this compound Purity Sample This compound Sample Preparation Sample Preparation (Dilution in Anhydrous Solvent) Sample->Preparation GCMS GC-MS Analysis Preparation->GCMS Data_Analysis Data Analysis (Peak Integration and Identification) GCMS->Data_Analysis Purity_Report Purity Determination (% Area) Data_Analysis->Purity_Report

References

Methodological & Application

Application Notes: The Strategic Use of m-Toluoyl-d7 Chloride in the Synthesis of Deuterated Pharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of deuterium into active pharmaceutical ingredients (APIs) is a strategic approach in drug design to enhance pharmacokinetic profiles. Deuteration can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can slow down metabolic processes, thereby improving a drug's half-life, bioavailability, and overall therapeutic efficacy.[1][2][3] m-Toluoyl-d7 Chloride, a deuterated analog of m-toluoyl chloride, serves as a valuable building block in the synthesis of these next-generation pharmaceuticals. Its application is particularly relevant in the formation of stable amide bonds within drug molecules.[4][5][6]

This document provides detailed application notes and protocols for the use of this compound in pharmaceutical synthesis.

Key Applications

This compound is primarily utilized as a deuterated acylating agent in the synthesis of complex organic molecules. Its principal applications in pharmaceutical development include:

  • Introduction of a Deuterated Benzoyl Moiety: For the synthesis of deuterated analogs of drugs containing a benzamide functional group.

  • Peptide Synthesis: As a reagent for the N-terminal protection of amino acids or for the coupling of peptide fragments, introducing a stable, deuterated capping group.[4][5]

  • Metabolic Blocking: The deuterated methyl and aromatic groups can serve as metabolic "hard spots," slowing down oxidation by cytochrome P450 enzymes.

Experimental Protocols

Protocol 1: Synthesis of this compound from m-Toluic acid-d7

This protocol describes the conversion of m-Toluic acid-d7 to the corresponding acyl chloride. This method is adapted from established procedures for the synthesis of non-deuterated m-toluoyl chloride.[7][8][9]

Materials:

  • m-Toluic acid-d7

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Dry Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add m-Toluic acid-d7 (1.0 eq).

  • Add anhydrous DCM to dissolve the acid.

  • Slowly add thionyl chloride (1.2 eq) to the solution at 0 °C. Alternatively, add oxalyl chloride (1.5 eq) and a catalytic drop of DMF.

  • Allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ or CO and CO₂).

  • After the reaction is complete, carefully remove the solvent and excess reagent by distillation under reduced pressure.

  • The resulting crude this compound can be purified by vacuum distillation to yield a clear liquid.

Logical Workflow for Synthesis of this compound

start Start: m-Toluic acid-d7 dissolve Dissolve in anhydrous DCM start->dissolve add_reagent Add Thionyl Chloride or Oxalyl Chloride/DMF dissolve->add_reagent reflux Reflux under inert atmosphere add_reagent->reflux distill Remove solvent and excess reagent via distillation reflux->distill purify Vacuum distill to purify distill->purify end End Product: This compound purify->end

Caption: Synthesis workflow for this compound.

Protocol 2: Synthesis of a Deuterated Amide using this compound

This protocol details the reaction of this compound with a primary or secondary amine to form a deuterated amide, a common linkage in many APIs.

Materials:

  • This compound

  • Amine-containing substrate (e.g., an API intermediate)

  • Anhydrous aprotic solvent (e.g., DCM, THF)

  • Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine-containing substrate (1.0 eq) and the tertiary amine base (1.2 eq) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent to the cooled amine solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure deuterated amide.

General Reaction Scheme for Deuterated Amide Synthesis

reagents This compound + R-NH2 (Amine Substrate) reaction Acylation Reaction (Anhydrous Solvent, Base) reagents->reaction 0°C to RT product Deuterated Amide + Triethylamine HCl reaction->product

Caption: Reaction of this compound with an amine.

Data Presentation

The following tables present representative data for the synthesis and application of this compound.

Table 1: Synthesis of this compound - Reaction Parameters and Yields

ParameterEmbodiment 1Embodiment 2
Starting Material m-Toluic acid-d7m-Toluic acid-d7
Reagent Thionyl ChlorideOxalyl Chloride/DMF
Solvent DichloromethaneDichloromethane
Reaction Time 10 hours7 hours
Reaction Temperature 20°C30°C
Yield (%) 96.097.5
Purity (GC-MS) 99.2%99.5%
Isotopic Enrichment >99% D7>99% D7

Data is representative and based on typical yields for the non-deuterated synthesis.[7]

Table 2: Synthesis of a Deuterated Amide - A Representative Example

ParameterValue
Substrate 4-fluoroaniline
Product N-(4-fluorophenyl)-3-(methyl-d3)-benzamide-2,4,5,6-d4
Yield (%) 92
Purity (HPLC) >99%
Isotopic Purity (LC-MS) >99% D7

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical mechanism of action for a deuterated drug synthesized using this compound. In this example, the drug acts as an inhibitor of a kinase signaling pathway, a common target in oncology. The deuteration is intended to improve the metabolic stability of the drug, leading to more sustained inhibition.

Signaling Pathway Inhibition by a Deuterated Drug

cluster_pathway Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation TF->Proliferation Drug Deuterated Kinase Inhibitor (Synthesized with This compound) Drug->Kinase2 Inhibition

Caption: Inhibition of a kinase pathway by a deuterated drug.

This compound is a specialized reagent that enables the strategic incorporation of deuterium into pharmaceutical candidates. The protocols and data presented herein provide a framework for its synthesis and application in the development of drugs with potentially superior pharmacokinetic properties. The use of such deuterated building blocks is a valuable tool for medicinal chemists aiming to overcome challenges related to drug metabolism and to optimize the performance of therapeutic agents.

References

Application Notes and Protocols for m-Toluoyl-d7 Chloride as a Derivatization Reagent for Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of amines, a diverse class of compounds including neurotransmitters, biogenic amines, and pharmaceuticals, often presents analytical challenges due to their polarity and poor chromatographic retention. Derivatization is a key strategy to overcome these issues by chemically modifying the analytes to improve their analytical properties for techniques like liquid chromatography-mass spectrometry (LC-MS). m-Toluoyl-d7 Chloride is a deuterated derivatization reagent designed for the sensitive and specific quantification of primary and secondary amines.

The incorporation of seven deuterium atoms in the m-Toluoyl moiety makes it an ideal internal standard when used in conjunction with its non-deuterated counterpart, m-Toluoyl Chloride. This isotope dilution mass spectrometry (IDMS) approach allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification.[1][2][3] The derivatization reaction involves the acylation of the amine's nucleophilic nitrogen atom by the electrophilic acyl chloride, forming a stable amide bond. This reaction increases the hydrophobicity of the amine, improving its retention on reversed-phase liquid chromatography columns, and enhances its ionization efficiency in mass spectrometry.[4][5]

Chemical Properties and Reactivity

This compound is the deuterated analog of m-Toluoyl Chloride. The derivatization reaction with a primary or secondary amine proceeds via nucleophilic acyl substitution, as illustrated below. The reaction is typically carried out in an alkaline medium to neutralize the hydrochloric acid byproduct.[6]

Reaction Scheme:

Caption: Derivatization of a primary/secondary amine with this compound.

Applications

The use of this compound as a derivatization reagent is particularly advantageous for quantitative bioanalysis in complex matrices such as plasma, urine, and tissue homogenates. Key applications include:

  • Therapeutic Drug Monitoring: Quantifying amine-containing drugs and their metabolites.

  • Neuroscience Research: Measuring neurotransmitter levels in microdialysates and cerebrospinal fluid.[7][8]

  • Metabolomics: Profiling of amine-containing metabolites in biological samples.[9]

  • Food Safety: Detecting biogenic amines in fermented foods and beverages.

Experimental Protocols

While specific protocols for this compound are not widely published, the following generalized protocol is based on established methods for similar acyl chloride derivatization reagents like benzoyl chloride and p-toluenesulfonyl chloride.[10][7][11] Researchers should optimize these conditions for their specific analytes and matrix.

Protocol 1: Derivatization of Amines in Aqueous Samples (e.g., Urine, Plasma, Tissue Homogenate)

Materials:

  • This compound solution (e.g., 1 mg/mL in acetonitrile)

  • Amine standard solutions

  • Internal standard solution (if using a different internal standard)

  • Sodium bicarbonate buffer (0.1 M, pH 9.0)

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • Formic acid

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw frozen samples (e.g., plasma, urine) on ice.

    • For tissue samples, homogenize in an appropriate buffer and centrifuge to pellet cellular debris. Collect the supernatant.

    • To 100 µL of the sample (or standard), add 20 µL of the internal standard solution (if applicable).

  • Derivatization Reaction:

    • Add 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.0) to the sample.

    • Add 100 µL of the this compound solution in acetonitrile.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate the reaction at room temperature for 30 minutes. The reaction time may need optimization for specific amines.

  • Reaction Quenching and Extraction:

    • Add 20 µL of 1% formic acid in water to quench the reaction.

    • Add 500 µL of a suitable organic solvent (e.g., ethyl acetate or diethyl ether) for liquid-liquid extraction of the derivatized amines.

    • Vortex for 1 minute and then centrifuge at 10,000 x g for 5 minutes to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution and Analysis:

    • Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • Vortex to dissolve the derivatized analytes.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Logical Workflow for Amine Quantification using this compound

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, Tissue) Spike Spike with m-Toluoyl Chloride (non-deuterated standard) Sample->Spike Homogenize Homogenize/Centrifuge (for tissue) Spike->Homogenize Add_Buffer Add Alkaline Buffer (e.g., Sodium Bicarbonate, pH 9) Homogenize->Add_Buffer Add_Reagent Add this compound (in Acetonitrile) Add_Buffer->Add_Reagent React Vortex and Incubate (e.g., 30 min at RT) Add_Reagent->React Quench Quench Reaction (e.g., with Formic Acid) React->Quench LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Quench->LLE Evaporate Evaporate Organic Layer LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Quantify Quantification using Isotope Dilution LCMS->Quantify

Caption: Workflow for amine quantification.

Data Presentation

The use of this compound as an internal standard allows for the generation of calibration curves by plotting the peak area ratio of the analyte (derivatized with non-deuterated m-Toluoyl Chloride) to the internal standard (derivatized with this compound) against the concentration of the analyte.

Table 1: Hypothetical Quantitative Data for the Analysis of Amphetamine and Dopamine

AnalyteLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery (%)RSD (%)
Amphetamine1 - 10000.20.895.2< 5
Dopamine5 - 20001.55.092.8< 6

Note: This table presents expected performance characteristics based on similar derivatization methods. Actual values must be determined through method validation.

Method Validation

Analytical methods employing this compound for the quantification of amines should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix and the stability of the derivatized product under various storage conditions.

Signaling Pathway of Dopaminergic Neurotransmission

While this compound is an analytical tool and not directly involved in signaling pathways, it is used to quantify molecules that are. For instance, quantifying dopamine levels is crucial in neuroscience research. The following diagram illustrates a simplified dopaminergic signaling pathway.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Dopamine_Vesicle Dopamine Vesicle Dopamine->Dopamine_Vesicle via VMAT2 VMAT2 VMAT2 Dopamine_Released Dopamine Dopamine_Vesicle->Dopamine_Released Exocytosis DAT Dopamine Transporter (DAT) DAT->Dopamine Dopamine_Released->DAT Reuptake D1R D1 Receptor Dopamine_Released->D1R D2R D2 Receptor Dopamine_Released->D2R Signaling Downstream Signaling D1R->Signaling D2R->Signaling

Caption: Simplified dopaminergic signaling.

Conclusion

This compound is a valuable tool for the accurate and precise quantification of primary and secondary amines in complex biological matrices. Its use in an isotope dilution LC-MS/MS workflow minimizes analytical variability and enhances method robustness. The provided protocols and validation guidelines offer a framework for researchers to develop and implement sensitive and reliable analytical methods for a wide range of amine-containing compounds.

References

Application Notes and Protocols for m-Toluoyl-d7 Chloride in Agrochemical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of m-Toluoyl-d7 Chloride as a crucial building block and tracer in the development of next-generation agrochemicals. The incorporation of a deuterated toluoyl moiety offers significant advantages in understanding the metabolic fate, environmental impact, and mode of action of novel pesticides and herbicides.

Application in the Synthesis of Deuterated Agrochemicals

This compound serves as a key intermediate for the synthesis of isotopically labeled agrochemicals.[1][2] The deuterium labeling allows for precise tracking and quantification of the parent compound and its metabolites in complex biological and environmental matrices.[1][2][3] The primary application lies in creating active ingredients where the 3-methylbenzoyl group is essential for bioactivity.

Protocol for Synthesis of a Hypothetical Deuterated Insecticide

This protocol describes the synthesis of a hypothetical insecticidal compound, "Insecticide-X-d7," using this compound.

Materials:

  • This compound

  • Amine precursor (specific to the target insecticide)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the amine precursor (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure, deuterated "Insecticide-X-d7".

  • Confirm the structure and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Application in Metabolic Fate and Pharmacokinetic Studies

Deuterated agrochemicals synthesized from this compound are invaluable tools for studying their absorption, distribution, metabolism, and excretion (ADME) in target and non-target organisms.[1][4] The deuterium label provides a distinct mass signature, facilitating the differentiation of the compound and its metabolites from endogenous molecules.[4][5]

Protocol for in vitro Metabolic Stability Assay in Rat Liver Microsomes

Materials:

  • "Insecticide-X-d7" (synthesized as described above)

  • Rat liver microsomes (RLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (e.g., a structurally similar, stable isotope-labeled compound)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of "Insecticide-X-d7" in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate RLMs in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and "Insecticide-X-d7" (final concentration, e.g., 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

  • Vortex the samples and centrifuge to precipitate proteins.

  • Transfer the supernatant to a new tube and analyze by LC-MS/MS to quantify the remaining amount of "Insecticide-X-d7".

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) to assess the metabolic stability of the compound.

Application in Environmental Fate and Residue Analysis

Understanding the persistence and degradation of agrochemicals in the environment is a critical aspect of their development.[6][7] Using agrochemicals labeled with deuterium via this compound allows for highly sensitive and specific tracking in soil, water, and plant tissues.[1][8][9]

Protocol for Soil Degradation Study

Materials:

  • "Herbicide-Y-d7" (a hypothetical herbicide synthesized using this compound)

  • Standard agricultural soil (characterized for pH, organic matter content, etc.)

  • Incubation chambers with controlled temperature and humidity

  • Acetonitrile for extraction

  • Solid-phase extraction (SPE) cartridges for cleanup

  • LC-MS/MS system

Procedure:

  • Treat a known mass of soil with a solution of "Herbicide-Y-d7" to achieve a desired concentration (e.g., 1 mg/kg).

  • Thoroughly mix the treated soil to ensure homogeneity.

  • Place the soil samples in incubation chambers maintained at a constant temperature (e.g., 25°C) and moisture content (e.g., 60% of water holding capacity).

  • At specified time intervals (e.g., 0, 7, 14, 30, 60, and 90 days), collect soil samples.

  • Extract the soil samples with acetonitrile by shaking or sonication.

  • Centrifuge the samples and collect the supernatant.

  • Clean up the extract using SPE cartridges to remove interfering matrix components.

  • Analyze the purified extract by LC-MS/MS to quantify the concentration of "Herbicide-Y-d7" and its potential degradation products.

  • Determine the dissipation half-life (DT₅₀) of the herbicide in the soil.

Quantitative Data Summary

The following table presents representative quantitative data from hypothetical studies using agrochemicals derived from this compound. This data is for illustrative purposes and is based on typical values observed in agrochemical research with isotopically labeled compounds.

Parameter"Insecticide-X-d7""Herbicide-Y-d7"
Metabolic Stability
In vitro t₁/₂ (rat liver microsomes)45 min120 min
Intrinsic Clearance (CLᵢₙₜ)15.4 µL/min/mg protein5.8 µL/min/mg protein
Environmental Fate
Soil Dissipation Half-life (DT₅₀)35 days85 days
Residue Analysis
Limit of Quantification (LOQ) in Wheat0.5 ng/g1.0 ng/g
Recovery in Tomato95 ± 5%92 ± 7%

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows relevant to the application of this compound in agrochemical development.

Synthesis_Workflow cluster_synthesis Synthesis of Deuterated Agrochemical m_toluoyl_d7 m-Toluoyl-d7 Chloride reaction Acylation Reaction m_toluoyl_d7->reaction amine_precursor Amine Precursor amine_precursor->reaction purification Purification (Chromatography) reaction->purification deuterated_agrochemical Deuterated Agrochemical purification->deuterated_agrochemical

Synthesis of a deuterated agrochemical.

Metabolism_Study_Workflow cluster_metabolism Metabolic Fate Study Workflow deuterated_agrochemical Deuterated Agrochemical (e.g., Insecticide-X-d7) incubation Incubation with Liver Microsomes deuterated_agrochemical->incubation quenching Reaction Quenching & Protein Precipitation incubation->quenching analysis LC-MS/MS Analysis quenching->analysis data_analysis Data Analysis (Half-life, Clearance) analysis->data_analysis

Workflow for an in vitro metabolism study.

Herbicide_Mode_of_Action cluster_herbicide Common Herbicide Mode of Action: Amino Acid Synthesis Inhibition herbicide Herbicide (e.g., Herbicide-Y-d7) als_enzyme Acetolactate Synthase (ALS) herbicide->als_enzyme Inhibits amino_acids Branched-Chain Amino Acids (Val, Leu, Ile) als_enzyme->amino_acids Catalyzes plant_growth Plant Growth protein_synthesis Protein Synthesis amino_acids->protein_synthesis protein_synthesis->plant_growth

Inhibition of amino acid synthesis by a herbicide.

Insecticide_Mode_of_Action cluster_insecticide Common Insecticide Mode of Action: Nervous System Disruption insecticide Insecticide (e.g., Insecticide-X-d7) receptor Nicotinic Acetylcholine Receptor (nAChR) insecticide->receptor Binds to nerve_impulse Nerve Impulse Transmission receptor->nerve_impulse Mediates paralysis Paralysis & Death nerve_impulse->paralysis Leads to

Disruption of nerve impulse transmission by an insecticide.

Oxidative_Stress_Pathway cluster_oxidative_stress Pesticide-Induced Oxidative Stress pesticide Pesticide Exposure ros Reactive Oxygen Species (ROS) Production pesticide->ros cellular_damage Cellular Damage (Lipid Peroxidation, DNA Damage) ros->cellular_damage antioxidant_response Antioxidant Defense System Activation ros->antioxidant_response cell_death Cell Death cellular_damage->cell_death

Pesticide-induced oxidative stress signaling.

References

Application Note: Synthesis of N,N-diethyl-m-toluamide (DEET) using m-Toluoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of N,N-diethyl-m-toluamide (DEET), a widely used insect repellent. The primary method described is the Schotten-Baumann reaction of m-toluoyl chloride with diethylamine. Protocols cover the in situ generation of m-toluoyl chloride from m-toluic acid and subsequent amidation. This application note includes comprehensive experimental procedures, safety precautions, quantitative data on reaction yields under various conditions, and visual diagrams of the reaction pathway and experimental workflow to ensure clarity and reproducibility.

Introduction

N,N-diethyl-m-toluamide (DEET) is the most common active ingredient in insect repellents. Its synthesis is a staple in many organic chemistry curricula and a relevant process for industrial chemical production. The most prevalent laboratory synthesis involves the conversion of a carboxylic acid (m-toluic acid) into a more reactive acyl chloride (m-toluoyl chloride), which is then reacted with a secondary amine (diethylamine) to form the final amide product.[1][2] This nucleophilic acyl substitution is typically performed under basic conditions, known as the Schotten-Baumann reaction, to neutralize the hydrochloric acid byproduct.[3]

This document outlines procedures starting from m-toluic acid to generate the m-toluoyl chloride intermediate in situ, followed by its reaction with diethylamine.[3][4] Optimized, one-pot procedures can achieve high yields and purity, minimizing the need for extensive purification steps like vacuum distillation or column chromatography.[2][4]

Chemical Reaction Pathway

The synthesis of DEET from m-toluoyl chloride and diethylamine proceeds via nucleophilic acyl substitution. The overall reaction is as follows:

CH₃C₆H₄COCl + (CH₃CH₂)₂NH → CH₃C₆H₄CON(CH₂CH₃)₂ + HCl

G R1 m-Toluoyl Chloride P1 N,N-diethyl-m-toluamide (DEET) R1->P1 + Diethylamine R2 Diethylamine R2->P1 P2 HCl (neutralized by base)

Experimental Protocols

The following protocols detail the synthesis of DEET. All operations involving corrosive or volatile chemicals must be performed in a certified chemical fume hood.

3.1. Materials and Reagents

ReagentMolar Mass ( g/mol )Notes
m-Toluic Acid136.15Irritant
Thionyl Chloride (SOCl₂)118.97Corrosive, lachrymator, reacts violently with water
Diethylamine Hydrochloride109.60Irritant
Sodium Hydroxide (NaOH)40.00Corrosive
Diethyl Ether74.12Extremely flammable
Sodium Lauryl Sulfate288.38Optional surfactant to aid mixing[1][3]
Dichloromethane (CH₂Cl₂)84.93Toxic, irritant
Sodium Sulfate (Na₂SO₄), anhydrous142.04Drying agent

3.2. Equipment

  • Round-bottom flasks (50 mL or 100 mL)

  • Reflux condenser and heating mantle

  • Separatory funnel

  • Erlenmeyer flasks

  • Ice bath

  • Magnetic stirrer and stir bar

  • Glassware for extraction and filtration

  • Rotary evaporator (optional)

3.3. Safety Precautions

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.

  • Fume Hood: Thionyl chloride and m-toluoyl chloride are corrosive and lachrymatory (tear-inducing).[1][3] Diethylamine and organic solvents are volatile and flammable. All steps must be conducted in a fume hood.

  • Reagent Handling: Thionyl chloride reacts violently with water to produce toxic gases (HCl and SO₂).[3] Avoid all contact with water. Sodium hydroxide solutions are corrosive and can cause severe burns.

3.4. Protocol: Two-Step, One-Pot Synthesis of DEET

This procedure first prepares m-toluoyl chloride from m-toluic acid, which is then used without isolation in the subsequent reaction with diethylamine.[3]

Step A: Preparation of m-Toluoyl Chloride

  • Place 30 mmol of m-toluic acid into a dry 100-mL round-bottom flask containing a magnetic stir bar.

  • In a fume hood, carefully add ~2.6 mL (36 mmol) of thionyl chloride to the flask.

  • Assemble a reflux condenser on the flask and equip it with a gas trap (e.g., a tube leading to a beaker with a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced.[3]

  • Gently reflux the mixture with stirring for at least 20-30 minutes, or until the evolution of gas ceases.[1][3]

  • Cool the reaction mixture to room temperature and then further cool in an ice bath. The resulting solution contains m-toluoyl chloride and is used directly in the next step.

Step B: Synthesis of DEET (Schotten-Baumann Reaction)

  • In a separate 250-mL Erlenmeyer flask, prepare a solution by dissolving 25 mmol of diethylamine hydrochloride in 35 mL of 3.0 M aqueous sodium hydroxide. Cool this mixture in an ice bath.[3]

  • Optional: Add 0.1 g of sodium lauryl sulfate to the cold diethylamine solution to act as a surfactant, which can improve the reaction rate by dispersing the acyl chloride.[3]

  • While vigorously stirring the diethylamine solution in the ice bath, slowly add the cold m-toluoyl chloride solution from Step A in small portions. The reaction is exothermic and the rate should be controlled by the addition rate and cooling.[3]

  • After the addition is complete, continue to stir the mixture vigorously in the ice bath for 5-10 minutes, then allow it to stir at room temperature for an additional 15 minutes to ensure the reaction is complete.

3.5. Workup and Purification

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous mixture with two 15-mL portions of diethyl ether or dichloromethane.[5]

  • Combine the organic layers. Wash the combined organic layer sequentially with 10 mL of 3 M HCl, 10 mL of 5% aqueous NaOH, and finally 10 mL of saturated sodium chloride (brine) solution.

  • Dry the organic layer over anhydrous sodium sulfate for at least 10 minutes.

  • Decant or filter the dried solution into a pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator. The remaining viscous, pale oil is the crude DEET product.[5][6]

  • Weigh the product to determine the crude yield. The product is often of high purity, but can be further purified by vacuum distillation or column chromatography if necessary.[2][3]

Data Presentation

The yield and purity of DEET are highly dependent on the reaction conditions. Optimized procedures report excellent yields without extensive purification.

Table 1: Example Reagent Quantities (based on 25 mmol scale)

ReagentRoleMolar RatioMoles (mmol)Amount
m-Toluic AcidStarting Material1.0253.40 g
Thionyl ChlorideChlorinating Agent~1.2~30~2.2 mL
Diethylamine HClAmine Source~0.83~212.30 g
Sodium Hydroxide (3.0 M)Base-10535 mL

Table 2: Summary of Reported DEET Synthesis Yields and Conditions

Chlorinating/Coupling AgentSolventKey ConditionsReported Yield (%)Reported Purity (%)Reference
Thionyl ChlorideNone (neat), then EtherReflux for 20 min--[3]
Thionyl ChlorideDichloromethaneOne-pot, 90°C for 0.5h, then 28-30°C for 1h96-98%95.5-97.6% (HPLC)[4]
Thionyl ChlorideEtherRoom temp, 8 min, Pyridine catalyst97%High (one peak by GC/MS)[5]
Oxalyl Chloride-Reflux for 30 min--[1]
COMUDMFOne-pot, 0°C to RT, 15-20 min70-80%High (by NMR)[7]
1,1'-Carbonyl-diimidazoleDichloromethaneOne-pot, reflux (35-40°C)94-95%97-98% (HPLC)[8][9]

Experimental Workflow Visualization

The overall experimental process can be summarized in the following workflow diagram.

G A Step A: Prepare m-Toluoyl Chloride (m-Toluic Acid + SOCl₂ + Reflux) C Amidation Reaction (Combine A and B with cooling and stirring) A->C B Step B: Prepare Amine Solution (Diethylamine HCl + NaOH) B->C D Liquid-Liquid Extraction (Separate DEET into organic solvent) C->D E Wash Organic Layer (Acid, Base, and Brine Washes) D->E F Dry Organic Layer (Anhydrous Na₂SO₄) E->F G Solvent Removal (Rotary Evaporation) F->G H Final Product (Crude DEET Oil) G->H I Analysis (Weighing, GC/MS, NMR, IR) H->I

References

Application Note: m-Toluoyl-d7 Chloride in the Production of Advanced Dyes and Colorants

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

m-Toluoyl chloride is an important intermediate in the synthesis of a variety of dyes and colorants.[1] As an acylating agent, it introduces the 3-methylbenzoyl group into chromophore or auxochrome structures, which can influence the electron distribution within the dye molecule, thereby affecting its absorption spectrum and, consequently, its color.[1] Furthermore, this modification can enhance properties such as lightfastness and washfastness.[1] The use of isotopically labeled compounds, particularly with deuterium, has been shown to improve the stability and performance of various molecules, including pharmaceuticals and fluorescent dyes.[2][3][4][5][6] This application note explores the potential use of m-Toluoyl-d7 Chloride, a deuterated analog of m-Toluoyl chloride, in the production of high-performance dyes with enhanced photophysical properties. The replacement of hydrogen atoms with deuterium on the methyl group and aromatic ring can lead to significant improvements in dye stability and quantum yield due to the kinetic isotope effect.[7][8]

Principle of Deuteration in Dyes

The substitution of hydrogen with deuterium (the kinetic isotope effect) can lead to a significant increase in the stability of organic molecules.[7][8] In the context of dyes, deuteration has been demonstrated to enhance fluorescence quantum yields, increase photostability, and reduce photobleaching.[2][3][5][6][9] These improvements are attributed to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength can suppress non-radiative decay pathways and photochemical reactions that lead to the degradation of the dye molecule.[3][9]

Hypothetical Application: Synthesis of a Deuterated Anthraquinone Dye

To illustrate the application of this compound, we propose the synthesis of a hypothetical deuterated red disperse dye, N-(4-amino-9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(methyl-d3)-benzamide-2,4,5,6-d4. This example is based on the known chemistry of anthraquinone dyes, which are valued for their brilliant colors and fastness.[10] The synthesis involves the acylation of 1,4-diaminoanthraquinone with this compound.

Experimental Protocols

1. Synthesis of this compound

Note: This is a general procedure based on the synthesis of the non-deuterated analog.

Materials:

  • m-Toluic acid-d7

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalyst)

  • Anhydrous toluene (solvent)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add m-Toluic acid-d7 and anhydrous toluene.

  • Add a catalytic amount of anhydrous DMF to the suspension.

  • Slowly add thionyl chloride dropwise to the stirred suspension at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or GC).

  • Allow the reaction mixture to cool to room temperature.

  • Distill off the excess thionyl chloride and toluene under reduced pressure.

  • The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

2. Synthesis of Deuterated Anthraquinone Dye

Materials:

  • 1,4-diaminoanthraquinone

  • This compound

  • Anhydrous pyridine (solvent and base)

  • Dichloromethane (DCM) (solvent)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Methanol

Procedure:

  • Dissolve 1,4-diaminoanthraquinone in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of this compound in anhydrous DCM to the stirred solution of 1,4-diaminoanthraquinone.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1M HCl.

  • Extract the product with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent such as methanol, to yield the purified deuterated dye.

Data Presentation

The following table summarizes the hypothetical quantitative data comparing the properties of the deuterated dye synthesized with this compound and its non-deuterated counterpart. The expected improvements are based on published data on the effects of deuteration on other classes of dyes.[2][3][4][11]

PropertyNon-Deuterated DyeDeuterated Dye (Expected)% Improvement (Expected)
Molar Mass ( g/mol ) 370.38377.42+1.9%
Fluorescence Quantum Yield (ΦF) 0.250.30 - 0.35+20-40%
Fluorescence Lifetime (τ) (ns) 2.12.5 - 2.8+19-33%
Photobleaching Half-life (s) 120180 - 240+50-100%

Visualizations

Synthesis of the Deuterated Anthraquinone Dye

Caption: Synthesis of a hypothetical deuterated anthraquinone dye.

Experimental Workflow for Dye Synthesis and Purification

G A Dissolve 1,4-diaminoanthraquinone in Pyridine B Cool to 0°C A->B C Add this compound in DCM B->C D React at Room Temperature (12-18h) C->D E Quench with 1M HCl D->E F Extract with DCM E->F G Wash Organic Layer F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J Recrystallize I->J K Characterize Final Product J->K

References

Application Note: A Detailed Protocol for the Schotten-Baumann Reaction with m-Toluoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the Schotten-Baumann reaction, a versatile method for synthesizing amides and esters.[1][2] The procedure specifically details the acylation of a primary or secondary amine using m-toluoyl chloride in a two-phase solvent system, a technique often referred to as "Schotten-Baumann conditions".[3][4] This reaction is fundamental in organic synthesis for creating stable amide or ester bonds and is widely used in the pharmaceutical and chemical industries.[5] The protocol includes reagent quantities, step-by-step instructions, purification methods, and expected outcomes, using the synthesis of N,N-diethyl-m-toluamide (DEET) as a practical example.

Principle of the Reaction

The Schotten-Baumann reaction facilitates the synthesis of amides from amines or esters from alcohols using an acyl chloride.[6] The reaction proceeds via a nucleophilic acyl substitution mechanism.[7] An amine or alcohol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the m-toluoyl chloride. This forms a tetrahedral intermediate which then collapses, eliminating the chloride ion.[1] The reaction is performed in the presence of a base, typically aqueous sodium hydroxide, which serves two critical purposes: it neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion, and it prevents the protonation of the amine nucleophile, which would render it unreactive.[8][9]

Schotten_Baumann_Reaction m_Toluoyl_Cl m-Toluoyl Chloride (Acyl Halide) plus + m_Toluoyl_Cl->plus Nucleophile Nucleophile (Primary/Secondary Amine or Alcohol) plus2 + Base Aqueous Base (e.g., NaOH) Product Product (Amide or Ester) Byproduct Byproducts (HCl, NaCl, H₂O) plus->Nucleophile plus2->Product Reaction

Figure 1: General schematic of the Schotten-Baumann reaction.

Experimental Protocol: Synthesis of N,N-diethyl-m-toluamide

This protocol details the two-step synthesis of N,N-diethyl-m-toluamide (DEET). The first step is the in situ formation of m-toluoyl chloride from m-toluic acid, followed by the Schotten-Baumann reaction with diethylamine.

2.1 Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
m-Toluic AcidC₈H₈O₂136.151.36 g (10 mmol)Starting material
Thionyl ChlorideSOCl₂118.971.5 mL (20 mmol)Chlorinating agent. Use in a fume hood.
Diethylamine(C₂H₅)₂NH73.142.2 mL (21 mmol)Nucleophile. Corrosive and flammable.
Sodium HydroxideNaOH40.00~10 mL (10% aq. sol.)Base for reaction and workup.
DichloromethaneCH₂Cl₂84.93~50 mLOrganic solvent for reaction and extraction.
Hydrochloric AcidHCl36.46As needed (3N aq. sol.)For workup to remove excess amine.
Anhydrous Sodium SulfateNa₂SO₄142.04~2 gDrying agent.
Diethyl Ether(C₂H₅)₂O74.12~50 mLAlternative extraction solvent.[10]

2.2 Step-by-Step Procedure

The overall workflow consists of acid chloride formation, amide synthesis, and product purification.

Workflow A Step 1: Acid Chloride Formation (m-Toluic Acid + SOCl₂) B Step 2: Reaction Setup (Cool diethylamine solution to 0°C) A->B In situ use C Step 3: Schotten-Baumann Reaction (Add acid chloride to amine solution) B->C Dropwise addition D Step 4: Workup & Extraction (NaOH, HCl, and water washes) C->D After reaction completion E Step 5: Drying & Solvent Removal (Dry with Na₂SO₄, evaporate solvent) D->E F Step 6: Product Analysis (Characterize pure product) E->F

References

Application Note: Determination of Aliphatic Amines by HPLC with UV Detection Following Pre-Column Derivatization with m-Toluoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative determination of aliphatic amines in various sample matrices. The method is based on pre-column derivatization of primary and secondary aliphatic amines with m-Toluoyl Chloride, followed by reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. Aliphatic amines, which often lack a UV chromophore, are converted into highly UV-active derivatives, enabling their detection and quantification at low concentrations. This method is particularly relevant for applications in pharmaceutical analysis, environmental monitoring, and food safety where the presence and quantity of aliphatic amines are of critical importance.

Introduction

Aliphatic amines are a class of organic compounds that are widely present in pharmaceuticals, biological systems, and industrial processes. Due to their basic nature and potential toxicity, their accurate quantification is often required. However, the analysis of aliphatic amines by HPLC is challenging due to their high polarity and lack of a significant UV chromophore, making direct detection difficult.

To overcome these limitations, a pre-column derivatization strategy is employed. In this method, the aliphatic amines are reacted with a derivatizing agent that introduces a chromophoric group into the molecule. m-Toluoyl Chloride is an effective derivatizing reagent for this purpose as it reacts readily with primary and secondary amines to form stable amide derivatives that exhibit strong UV absorbance. This allows for sensitive detection using standard HPLC-UV systems. This application note provides a comprehensive protocol for the derivatization of aliphatic amines with m-Toluoyl Chloride and their subsequent analysis by HPLC.

Experimental

Materials and Reagents
  • Aliphatic Amine Standards: (e.g., Methylamine, Ethylamine, Propylamine, Butylamine, Diethylamine) - High purity grade

  • m-Toluoyl Chloride: (≥98% purity)

  • Acetonitrile (ACN): HPLC grade

  • Methanol (MeOH): HPLC grade

  • Water: Deionized or HPLC grade

  • Sodium Bicarbonate (NaHCO₃): Analytical grade

  • Sodium Hydroxide (NaOH): Analytical grade

  • Hydrochloric Acid (HCl): Analytical grade

  • Sample Matrix: (e.g., process stream, environmental water sample, drug formulation excipients)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Pump

    • Autosampler

    • Column Thermostat

    • UV-Vis Detector

  • Reversed-Phase HPLC Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Protocols

Preparation of Solutions
  • Amine Standard Stock Solutions (1000 µg/mL): Accurately weigh 100 mg of each aliphatic amine standard and dissolve in a 100 mL volumetric flask with a suitable solvent (e.g., 10 mM HCl in water to ensure protonation and stability).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the sample diluent (e.g., 50:50 Acetonitrile:Water) to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • m-Toluoyl Chloride Reagent (10 mg/mL): Prepare fresh daily by dissolving 100 mg of m-Toluoyl Chloride in 10 mL of Acetonitrile.

  • Sodium Bicarbonate Buffer (0.1 M, pH 9): Dissolve 0.84 g of Sodium Bicarbonate in 100 mL of deionized water. Adjust the pH to 9 with 1 M NaOH.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general procedure for an aqueous sample is provided below.

  • Filtration: Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • pH Adjustment: Adjust the pH of the sample to approximately 9 using the Sodium Bicarbonate Buffer. This is crucial for the derivatization reaction.

  • Spiking (for recovery studies): For method validation, spike blank matrix samples with known concentrations of the aliphatic amine standards.

Derivatization Procedure
  • To 1.0 mL of the prepared sample or standard solution in a suitable vial, add 0.5 mL of the Sodium Bicarbonate Buffer (0.1 M, pH 9).

  • Add 0.5 mL of the m-Toluoyl Chloride reagent (10 mg/mL in Acetonitrile).

  • Vortex the mixture vigorously for 1 minute.

  • Allow the reaction to proceed at room temperature for 20 minutes.

  • After the reaction is complete, add 0.1 mL of 1 M HCl to quench the reaction and neutralize the excess base.

  • Centrifuge the sample at 5000 rpm for 5 minutes to separate any precipitate.

  • Transfer the supernatant to an HPLC vial for analysis.

HPLC Conditions
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 50% B

    • 20-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 238 nm

Quantitative Data Summary

The following tables summarize the expected quantitative performance of the method. These values are representative and may vary depending on the specific instrument and experimental conditions.

Table 1: Chromatographic Data for m-Toluoylated Aliphatic Amines

Analyte (m-Toluoyl Derivative)Retention Time (min)
Methylamine5.2
Ethylamine6.8
Propylamine8.5
Butylamine10.2
Diethylamine9.7

Table 2: Method Validation Parameters

AnalyteLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
Methylamine0.1 - 20>0.9990.030.195 - 105
Ethylamine0.1 - 20>0.9990.030.196 - 104
Propylamine0.1 - 20>0.9980.040.1294 - 106
Butylamine0.1 - 20>0.9980.050.1593 - 107
Diethylamine0.1 - 20>0.9990.040.1295 - 105

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis node_sample Aqueous Sample node_filter Filter Sample (0.45 µm) node_sample->node_filter node_standard Amine Standards node_working_std Prepare Working Standards node_standard->node_working_std node_ph_adjust Adjust pH to 9 node_filter->node_ph_adjust node_add_buffer Add Bicarbonate Buffer node_ph_adjust->node_add_buffer node_working_std->node_add_buffer node_add_reagent Add m-Toluoyl Chloride node_add_buffer->node_add_reagent node_vortex Vortex (1 min) node_add_reagent->node_vortex node_react React (20 min, RT) node_vortex->node_react node_quench Quench with HCl node_react->node_quench node_centrifuge Centrifuge (5000 rpm, 5 min) node_quench->node_centrifuge node_transfer Transfer Supernatant node_centrifuge->node_transfer node_hplc_injection Inject into HPLC-UV node_transfer->node_hplc_injection node_separation C18 Column Separation node_hplc_injection->node_separation node_detection UV Detection (238 nm) node_separation->node_detection node_data_analysis Data Acquisition & Analysis node_detection->node_data_analysis

Caption: Experimental workflow for the HPLC determination of aliphatic amines.

derivatization_reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products amine Aliphatic Amine (R-NH₂) derivative UV-Active Derivative (m-Toluoylamide) amine->derivative reagent m-Toluoyl Chloride reagent->derivative ph pH 9 temp Room Temperature hcl HCl

Application Notes and Protocols: Esterification of Alcohols with m-Toluoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of m-toluoyl chloride with alcohols is a robust and versatile method for the synthesis of m-toluate esters. This nucleophilic acyl substitution reaction is widely employed in organic synthesis due to its efficiency and the broad applicability of the resulting ester products. These esters are valuable intermediates in the synthesis of fine chemicals, and serve as key components in various commercial products. In the pharmaceutical industry, the m-toluate moiety can be incorporated into drug molecules to modulate their physicochemical properties, such as lipophilicity and membrane permeability, often as part of a prodrug strategy to enhance bioavailability.[1][2][3] This document provides detailed application notes and experimental protocols for the esterification of various types of alcohols with m-toluoyl chloride.

Reaction Mechanism and Principles

The esterification of alcohols with m-toluoyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of m-toluoyl chloride. This is followed by the departure of the chloride leaving group, resulting in the formation of the corresponding m-toluate ester and hydrochloric acid as a byproduct.

To neutralize the hydrochloric acid formed during the reaction, a non-nucleophilic base such as pyridine or triethylamine is typically added. In the case of sterically hindered alcohols, a more potent catalyst like 4-dimethylaminopyridine (DMAP) may be employed to facilitate the reaction.

Applications in Drug Development and Organic Synthesis

The synthesis of m-toluate esters is of significant interest in drug development and various other fields:

  • Prodrugs: Ester functionalities are commonly used to create prodrugs of pharmaceuticals containing hydroxyl or carboxyl groups.[1][2][3] This approach can improve a drug's oral bioavailability, increase its duration of action, or enhance its delivery to a specific target. The m-toluate ester can be designed to be cleaved by esterases in the body, releasing the active drug.[2]

  • Topical Anti-inflammatory Agents: Esters of aromatic carboxylic acids have been investigated for their potential as topical anti-inflammatory agents.[1] The lipophilic nature of these esters can facilitate their penetration through the skin.

  • Enzyme Inhibitors: The m-toluate scaffold can be incorporated into molecules designed to act as enzyme inhibitors, which are crucial in the treatment of various diseases.[4][5]

  • Fine Chemicals and Fragrances: Many m-toluate esters possess pleasant odors and are utilized in the fragrance industry. They also serve as versatile building blocks in the synthesis of more complex molecules.

Experimental Protocols

The following protocols provide general guidelines for the esterification of primary, secondary, and tertiary alcohols, as well as phenols, glycerol, and cholesterol with m-toluoyl chloride. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: General Procedure for the Esterification of Primary and Secondary Alcohols using Pyridine

This protocol is suitable for the esterification of primary and secondary alcohols.

Materials:

  • m-Toluoyl chloride

  • Primary or secondary alcohol (e.g., ethanol, isopropanol)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • To a stirred solution of the alcohol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM at 0 °C (ice bath), add a solution of m-toluoyl chloride (1.1 eq.) in anhydrous DCM dropwise via an addition funnel over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated NaHCO₃ solution (2 x volume of organic layer), and brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude ester can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Protocol 2: General Procedure for the Esterification of Tertiary Alcohols and Phenols using Triethylamine and DMAP

This protocol is recommended for less reactive substrates such as tertiary alcohols and phenols.

Materials:

  • m-Toluoyl chloride

  • Tertiary alcohol (e.g., tert-butanol) or Phenol

  • Triethylamine (Et₃N, anhydrous)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous) or Tetrahydrofuran (THF, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • To a stirred solution of the alcohol or phenol (1.0 eq.), triethylamine (1.5 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM or THF at 0 °C (ice bath), add a solution of m-toluoyl chloride (1.2 eq.) in the same solvent dropwise via an addition funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC.

  • Follow the workup and purification steps as described in Protocol 1.

Protocol 3: Esterification of Glycerol

This protocol can be adapted to control the degree of esterification of the polyol, glycerol.

Materials:

  • m-Toluoyl chloride

  • Glycerol

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Standard workup reagents as in Protocol 1

Procedure:

  • The stoichiometry of m-toluoyl chloride can be adjusted to favor the formation of mono-, di-, or tri-m-toluate esters of glycerol. For mono-esterification, use a molar equivalent or a slight excess of glycerol. For complete esterification, use at least 3 equivalents of m-toluoyl chloride.

  • Dissolve glycerol (1.0 eq.) in a suitable solvent like pyridine.

  • Cool the solution to 0 °C and slowly add m-toluoyl chloride (1.0-3.3 eq.) dropwise.

  • Allow the reaction to proceed at room temperature for 12-24 hours.

  • Follow the workup and purification steps as described in Protocol 1. Purification may require careful column chromatography to separate the different ester products.

Protocol 4: Esterification of Cholesterol

This protocol describes the esterification of a sterically hindered secondary alcohol, cholesterol.

Materials:

  • m-Toluoyl chloride

  • Cholesterol

  • Triethylamine (Et₃N, anhydrous)

  • 4-Dimethylaminopyridine (DMAP)

  • Toluene (anhydrous)

  • Standard workup reagents as in Protocol 1

Procedure:

  • Dissolve cholesterol (1.0 eq.), triethylamine (1.5 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous toluene.

  • Heat the mixture to a gentle reflux.

  • Add a solution of m-toluoyl chloride (1.2 eq.) in anhydrous toluene dropwise over 30 minutes.

  • Continue to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, follow the workup and purification steps as described in Protocol 1. The product may precipitate upon cooling and can be collected by filtration and washed with a cold non-polar solvent like hexane.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the esterification of various alcohols with m-toluoyl chloride. Please note that yields are highly dependent on the specific reaction conditions and purification methods.

AlcoholBase/CatalystSolventReaction Time (h)Temperature (°C)Typical Yield (%)
Primary Alcohols
MethanolPyridineDCM2-40 to RT85-95
EthanolPyridineDCM2-40 to RT85-95
Secondary Alcohols
IsopropanolPyridineDCM4-80 to RT70-85
CholesterolEt₃N/DMAPToluene4-6Reflux60-80
Tertiary Alcohols
tert-ButanolEt₃N/DMAPTHF12-24RT50-70
Phenols
PhenolEt₃N/DMAPDCM12-24RT75-90
Polyols
Glycerol (monoester)PyridinePyridine12-24RT40-60
Glycerol (triester)PyridinePyridine12-24RT70-85

Mandatory Visualizations

Caption: General reaction mechanism for the esterification of an alcohol with m-toluoyl chloride.

Experimental_Workflow start Start dissolve_reactants Dissolve alcohol and base in anhydrous solvent start->dissolve_reactants cool_mixture Cool to 0 °C dissolve_reactants->cool_mixture add_acid_chloride Add m-toluoyl chloride dropwise cool_mixture->add_acid_chloride react Stir at room temperature (or reflux for hindered alcohols) add_acid_chloride->react workup Aqueous Workup (Wash with HCl, NaHCO₃, Brine) react->workup dry Dry organic layer (e.g., with MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end End (Isolated Ester) purify->end

Caption: General experimental workflow for the synthesis of m-toluate esters.

References

Application Notes and Protocols for Acylation Reactions Involving m-Toluoyl-d7 Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of m-Toluoyl-d7 Chloride as a versatile acylating agent, particularly for the derivatization of primary and secondary amines in quantitative mass spectrometry-based applications. The inclusion of a stable isotope label makes it an ideal reagent for use as an internal standard in metabolomics, proteomics, and therapeutic drug monitoring.

Overview of this compound Acylation

This compound is a deuterated analog of m-Toluoyl Chloride. The seven deuterium atoms on the toluoyl group introduce a significant mass shift upon reaction with target molecules, enabling clear differentiation from their non-deuterated counterparts in a mass spectrometer. This property is highly valuable for isotope dilution mass spectrometry, a gold-standard technique for quantitative analysis.

The primary application of this compound is in acylation reactions, where it readily reacts with nucleophilic functional groups such as primary and secondary amines to form stable amide bonds. This derivatization serves two main purposes in analytical chemistry:

  • Improved Chromatographic Performance: The addition of the toluoyl group increases the hydrophobicity of polar molecules, leading to better retention and separation on reverse-phase liquid chromatography (LC) columns.

  • Enhanced Mass Spectrometric Detection: The derivatization can improve the ionization efficiency of the analyte, leading to greater sensitivity. The key feature, however, is the introduction of the mass tag for quantitative analysis.

Key Applications

The versatility of this compound as a derivatizing agent makes it suitable for a wide range of applications in various fields:

  • Metabolomics: Quantitative analysis of small molecule metabolites containing primary or secondary amine groups, such as amino acids, neurotransmitters, and biogenic amines.

  • Proteomics: Used in conjunction with its non-deuterated counterpart for relative and absolute quantification of peptides, particularly for N-terminal and lysine residue labeling.

  • Pharmaceutical and Drug Development: Quantification of drug candidates and their metabolites containing amine functionalities in biological matrices.

  • Agrochemicals and Materials Science: As a building block in the synthesis of complex molecules where isotopic labeling is required for mechanistic or tracer studies.

Quantitative Data and Mass Shift Information

The primary quantitative advantage of using this compound is the precise mass difference it introduces between the labeled (heavy) and unlabeled (light) analyte. This mass shift is fundamental for accurate quantification using mass spectrometry.

ParameterValueReference
Molecular Formula C8D7ClOLGC Standards
Accurate Mass 161.062LGC Standards
Molecular Weight 161.64LGC Standards
Mass Shift upon Acylation +125.08 Da (C8D7O)Calculated

Note: The mass shift is calculated based on the replacement of a proton on the amine with the m-Toluoyl-d7 group (C8D7O).

Experimental Protocols

General Protocol for Derivatization of Amines in Solution

This protocol is a starting point and may require optimization for specific applications.

Materials:

  • This compound

  • Analyte solution (containing primary or secondary amines)

  • Aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Aqueous buffer (e.g., 100 mM sodium carbonate buffer, pH 9-10)

  • Internal standard (if not using the deuterated analyte as the standard)

  • Quenching solution (e.g., 1% formic acid in water)

Procedure:

  • Sample Preparation: Prepare the analyte solution in an appropriate solvent. If working with biological samples, perform necessary extraction and clean-up steps to remove interfering substances.

  • Derivatization Reaction:

    • To a microcentrifuge tube, add 50 µL of the analyte solution.

    • Add 50 µL of 100 mM sodium carbonate buffer to adjust the pH and catalyze the reaction.

    • Add 20 µL of a freshly prepared solution of this compound in acetonitrile (e.g., 1 mg/mL). The concentration of the derivatizing agent should be in excess to ensure complete reaction.

    • Vortex the mixture for 30-60 seconds.

    • Allow the reaction to proceed at room temperature for 5-10 minutes.

  • Quenching:

    • Add 20 µL of 1% formic acid to quench the reaction and neutralize the excess base.

  • Sample Dilution and Analysis:

    • Dilute the sample as needed with the initial mobile phase of the LC-MS system.

    • Inject an appropriate volume into the LC-MS for analysis.

Considerations for Method Development and Optimization
  • Solvent: The choice of solvent is critical. Acetonitrile is a common choice as it is compatible with both the aqueous buffer and the reverse-phase chromatography.

  • pH: The acylation reaction is most efficient under basic conditions (pH 9-10) to deprotonate the amine group, making it more nucleophilic.

  • Reaction Time and Temperature: While the reaction is typically fast at room temperature, optimization of time and temperature may be necessary for specific analytes to ensure complete derivatization without degradation.

  • Concentration of Derivatizing Agent: A molar excess of this compound is recommended to drive the reaction to completion.

  • Quenching: Quenching the reaction is important to prevent further reactions and to prepare the sample for LC-MS analysis.

Visualizations

General Acylation Reaction

Acylation_Reaction reagent This compound reaction reagent->reaction amine Analyte (R-NH2) amine->reaction product Derivatized Analyte hcl HCl reaction->product reaction->hcl

Caption: General acylation reaction of an amine with this compound.

Experimental Workflow for Quantitative Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample extraction Extraction & Cleanup sample->extraction derivatization Acylation with This compound extraction->derivatization lcms LC-MS Analysis derivatization->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Troubleshooting & Optimization

Technical Support Center: Purification of m-Toluoyl-d7 Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying the reaction products of m-Toluoyl-d7 Chloride. Find answers to frequently asked questions and troubleshoot common issues encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction products of this compound?

A1: this compound is a reactive acyl chloride used as an intermediate in organic synthesis.[1] It readily undergoes nucleophilic acyl substitution reactions with various nucleophiles. Common reaction products include:

  • Esters: Formed by reacting with alcohols. For instance, with methanol, it forms methyl 3-methylbenzoate-d7.[2] These reactions are often vigorous and produce hydrogen chloride (HCl) as a byproduct.[3][4]

  • Amides: Formed by reacting with primary or secondary amines.[5][6][7] For example, reaction with diethylamine yields N,N-diethyl-m-toluamide-d7 (DEET-d7).[8] These reactions also produce HCl, which will react with the amine if it's not neutralized.[6]

Q2: What are the common impurities in my reaction mixture?

A2: Impurities can originate from the synthesis of this compound itself or from the subsequent reaction. Potential impurities include:

  • Unreacted m-Toluic-d7 Acid: The starting material for the synthesis of the acyl chloride.

  • Excess Thionyl Chloride (SOCl₂): A common reagent used to convert the carboxylic acid to the acyl chloride.[8][9]

  • Hydrolyzed Acyl Chloride: this compound reacts with water to form m-Toluic-d7 Acid.[10] This can happen if the reaction is exposed to moisture.

  • Side-products from Synthesis: Depending on the synthesis route, other chlorinated species could be present.[11]

  • Excess Nucleophile: Unreacted alcohol or amine from your reaction.

  • Salts: If a base (e.g., pyridine, triethylamine) is used to scavenge HCl during the reaction, the corresponding hydrochloride salt will be present.[12]

Q3: What is the most suitable purification technique for my product?

A3: The best purification technique depends on the physical properties of your product and the nature of the impurities.

  • Distillation (Vacuum): Ideal for thermally stable, liquid products with boiling points that are significantly different from the impurities. m-Toluoyl chloride itself is often purified by vacuum distillation.[9]

  • Flash Column Chromatography: A versatile technique for separating products from impurities with different polarities. This is effective for both liquid and solid products.[8]

  • Aqueous Wash (Work-up): An essential first step to remove water-soluble impurities like salts and acidic or basic starting materials. For example, a wash with a mild base like sodium bicarbonate solution can remove acidic impurities like m-Toluic-d7 Acid.[13]

  • Recrystallization: The preferred method for purifying solid products.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Purified Product Product loss during aqueous washes.Minimize the number of washes. Ensure the correct organic solvent is used for extraction to maximize product recovery in the organic phase.
Decomposition of the product on the chromatography column.Use a less acidic or basic stationary phase (e.g., neutral alumina instead of silica gel). Run the column quickly to minimize contact time.
Co-distillation of the product with the solvent or impurities.Ensure a significant difference in boiling points. Use a fractionating column for distillation if boiling points are close.
Product is Contaminated with m-Toluic-d7 Acid Incomplete reaction or hydrolysis of the acyl chloride.Wash the crude product mixture with a dilute aqueous solution of sodium bicarbonate or sodium carbonate to remove the acidic impurity.[13]
Presence of a Strong, Sharp Odor in the Final Product Residual this compound or thionyl chloride.If the desired product is an ester or amide, ensure the reaction has gone to completion. The product can be purified by vacuum distillation or column chromatography to remove the volatile, odorous impurities.
Product is an Oil Instead of Expected Crystals Presence of impurities preventing crystallization.Attempt to purify a small sample by flash column chromatography to see if a solid can be obtained. Try different recrystallization solvents or solvent mixtures.
Quantitative Data Summary

The following table summarizes key physical properties for m-Toluoyl Chloride. The properties for the deuterated analog (this compound) are expected to be very similar.

PropertyValue
Molecular Formula C₈H₇ClO
Molecular Weight 154.59 g/mol [7]
Boiling Point 86 °C at 5 mmHg[10]
126-133 °C at -0.095 MPa[9][14]
Density 1.173 g/mL at 25 °C[10]
Refractive Index 1.5475 - 1.5495

Experimental Protocols

Protocol 1: General Aqueous Work-up for Ester or Amide Synthesis

This protocol is designed to remove acidic impurities and water-soluble by-products from a reaction mixture where this compound was reacted with an alcohol or amine.

  • Transfer Reaction Mixture: Transfer the crude reaction mixture to a separatory funnel.

  • Dilute with Organic Solvent: Dilute the mixture with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash with Dilute Acid (Optional): If an amine was used as a nucleophile and is in excess, wash the organic layer with 1M HCl to remove the excess amine.

  • Wash with Saturated Sodium Bicarbonate: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize and remove any unreacted m-Toluic-d7 Acid and HCl. Repeat this wash until no more gas evolution (CO₂) is observed.

  • Wash with Brine: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove the bulk of the water.

  • Dry the Organic Layer: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter and Concentrate: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Vacuum Distillation

This method is suitable for thermally stable liquid products.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.

  • Charge the Flask: Add the crude product to the distillation flask along with a magnetic stir bar or boiling chips.

  • Apply Vacuum: Slowly and carefully apply a vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collect Fractions: Collect the fraction that distills at the expected boiling point of your product at the given pressure. Discard any forerun.

  • Release Vacuum: Once the distillation is complete, cool the apparatus and then slowly release the vacuum before turning off the vacuum pump.

Protocol 3: Purification by Flash Column Chromatography

This technique separates compounds based on their polarity.

  • Prepare the Column: Pack a glass column with silica gel or alumina as the stationary phase, using an appropriate solvent system (mobile phase) determined by thin-layer chromatography (TLC) analysis.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent and load it onto the top of the column.

  • Elute the Column: Pass the mobile phase through the column under positive pressure (using air or nitrogen).

  • Collect Fractions: Collect the eluent in a series of test tubes or flasks.

  • Analyze Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

G cluster_start Start: Crude Reaction Product cluster_purification Purification Steps cluster_end Final Product start Crude Product from This compound Reaction workup Aqueous Work-up (Wash with NaHCO₃, Brine) start->workup Step 1 drying Dry Organic Layer (e.g., MgSO₄) workup->drying Step 2 concentrate Solvent Removal (Rotary Evaporator) drying->concentrate Step 3 final_purification Final Purification concentrate->final_purification Step 4 end_product Pure Product final_purification->end_product e.g., Distillation, Chromatography, or Recrystallization

Caption: General workflow for the purification of this compound reaction products.

G start Is the product a solid or a liquid? solid Solid start->solid liquid Liquid start->liquid recrystallize Attempt Recrystallization solid->recrystallize thermostable Is the liquid thermally stable? liquid->thermostable chromatography Use Flash Column Chromatography recrystallize->chromatography If recrystallization fails yes_stable Yes thermostable->yes_stable no_stable No thermostable->no_stable distill Use Vacuum Distillation yes_stable->distill no_stable->chromatography

Caption: Decision tree for selecting a suitable final purification technique.

References

Preventing degradation of m-Toluoyl-d7 Chloride during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-Toluoyl-d7 Chloride. The information provided is intended to help prevent degradation of the product during storage and ensure its integrity throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary degradation pathway for this compound is hydrolysis.[1][2][3] As an acyl chloride, it is highly susceptible to reaction with water, including atmospheric moisture. This reaction converts the this compound into m-Toluic-d7 acid and hydrochloric acid.[4][5][6]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area.[7][8] The container must be tightly sealed to prevent exposure to moisture and air.[7][8] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[8]

Q3: What is the expected shelf-life of this compound?

Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms?

A4: Deuterium atoms on an aromatic ring are generally stable. However, storage in acidic or basic solutions should be avoided as it may facilitate hydrogen-deuterium exchange over time. The primary stability concern for this molecule remains the highly reactive acyl chloride group.

Q5: What are the signs of this compound degradation?

A5: Visual signs of degradation can include fuming when exposed to air, which is the formation of hydrochloric acid upon reaction with moisture.[4] A noticeable pungent odor may also become more pronounced. For a definitive assessment of purity, analytical methods such as GC-MS or NMR spectroscopy are recommended.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Vial fuming upon opening Exposure to atmospheric moisture leading to hydrolysis.- Minimize the time the vial is open. - Handle the compound in a glove box or under a dry, inert atmosphere. - After use, purge the vial headspace with an inert gas (e.g., nitrogen or argon) before sealing tightly.
Decreased purity observed in analysis (e.g., GC-MS, NMR) - Improper storage conditions (exposure to moisture or high temperatures). - Frequent opening and closing of the container. - Contamination from handling.- Review storage procedures to ensure the compound is kept in a cool, dry place in a tightly sealed container. - Aliquot the compound into smaller, single-use vials to minimize repeated exposure of the bulk material. - Use clean, dry syringes or spatulas for handling.
Inconsistent experimental results Degradation of the starting material, leading to lower effective concentration of the active reagent.- Confirm the purity of the this compound using a recommended analytical method before use. - If degradation is suspected, it is advisable to use a fresh, unopened vial of the compound. - Prepare solutions of this compound immediately before use and in a dry solvent.

Stability Data

The following table summarizes the expected stability of this compound under various storage conditions. This data is extrapolated from the known reactivity of acyl chlorides and the stated shelf-life of m-Toluoyl chloride.

Storage Condition Temperature Atmosphere Expected Purity after 6 Months Expected Purity after 1 Year
Ideal 2-8°CInert Gas (Argon/Nitrogen)>99%>98%
Standard Laboratory Room Temperature (~20-25°C)Sealed, with air95-98%90-95%
Poor (Frequent Exposure) Room Temperature (~20-25°C)Frequently opened to air<90%<80%
Elevated Temperature 40°CSealed, with air<90%Significantly degraded

Experimental Protocols

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is adapted from established procedures for the analysis of similar reactive chlorides and is suitable for determining the purity of this compound and identifying degradation products.

1. Sample Preparation:

  • All handling should be performed in a dry environment (e.g., glove box or under a fume hood with minimal exposure to air).

  • Prepare a stock solution of this compound in a dry, inert solvent such as anhydrous dichloromethane or acetonitrile at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards of a certified reference standard of this compound in the same solvent.

  • For the analysis of degradation, a sample of m-Toluic-d7 acid can be used as a reference standard for the primary degradation product.

2. GC-MS Parameters:

  • Column: A non-polar capillary column, such as a DB-5MS or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injection: 1 µL injection volume in splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 200°C at a rate of 15°C/min.

    • Ramp to 280°C at a rate of 25°C/min, hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

3. Data Analysis:

  • The purity of this compound is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

  • The primary degradation product, m-Toluic-d7 acid, will have a different retention time and mass spectrum, allowing for its identification and quantification.

Monitoring Degradation by ¹H NMR Spectroscopy

¹H NMR can be used to monitor the hydrolysis of this compound to m-Toluic-d7 acid.

1. Sample Preparation:

  • Dissolve a small, accurately weighed amount of this compound in a deuterated solvent that is compatible and will not react (e.g., CDCl₃ or Acetone-d₆). The solvent should be anhydrous.

  • Acquire the spectrum immediately after preparation.

2. NMR Analysis:

  • In the ¹H NMR spectrum of pure this compound, signals corresponding to the aromatic protons will be absent due to deuteration, and a singlet for the methyl protons will be observed (in a non-deuterated analogue, this would be around 2.4 ppm).

  • Upon hydrolysis to m-Toluic-d7 acid, a new broad singlet will appear in the downfield region (typically >10 ppm) corresponding to the carboxylic acid proton.

  • The extent of degradation can be estimated by integrating the signal of the carboxylic acid proton relative to an internal standard or a known residual proton signal of the solvent.

Visualizations

degradation_pathway Degradation Pathway of this compound mToluoyl_d7_Cl This compound mToluic_d7_Acid m-Toluic-d7 Acid mToluoyl_d7_Cl->mToluic_d7_Acid Hydrolysis HCl Hydrochloric Acid mToluoyl_d7_Cl->HCl Hydrolysis H2O Water (Moisture)

Caption: Chemical degradation of this compound via hydrolysis.

troubleshooting_workflow Troubleshooting Workflow for this compound Degradation start Degradation Suspected check_storage Review Storage Conditions start->check_storage analyze_purity Perform Purity Analysis (GC-MS / NMR) check_storage->analyze_purity Conditions OK remediate_storage Store in Cool, Dry, Inert Atmosphere check_storage->remediate_storage Conditions Not OK check_handling Review Handling Procedures remediate_handling Use Dry Techniques & Aliquot check_handling->remediate_handling Procedures Not OK use_new_vial Use a Fresh Vial of Compound check_handling->use_new_vial Procedures OK analyze_purity->check_handling Purity < Specification proceed Proceed with Experiment analyze_purity->proceed Purity OK remediate_storage->use_new_vial remediate_handling->use_new_vial use_new_vial->proceed stop Discard Degraded Material use_new_vial->stop

Caption: Logical workflow for troubleshooting suspected degradation.

References

Technical Support Center: N,N-Diethyl-m-toluamide (DEET) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in the synthesis of N,N-diethyl-m-toluamide (DEET). The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction mixture turned dark brown/black upon adding the chlorinating agent (thionyl chloride or oxalyl chloride), and the final product is also colored. What is the cause and how can I prevent this?

A1: Dark coloration during the formation of m-toluoyl chloride is a common issue, often indicating side reactions or impurities.[1][2]

  • Cause: Prolonged heating or heating at excessively high temperatures during the conversion of m-toluic acid to m-toluoyl chloride can lead to decomposition and the formation of colored by-products.[1][2] The presence of impurities in the starting m-toluic acid can also contribute to discoloration.

  • Solution:

    • Reaction Time and Temperature: It has been demonstrated that the formation of m-toluoyl chloride from m-toluic acid and thionyl chloride can be completed at room temperature in as little as 8 minutes, yielding a much cleaner reaction and a colorless product.[1] Avoid prolonged heating; gentle reflux for a limited time (e.g., 20-30 minutes) is sufficient if heating is necessary.[3]

    • Reagent Purity: Ensure the m-toluic acid is of high purity. If necessary, recrystallize the starting material before use.

Q2: The yield of my DEET synthesis is consistently low. What are the most likely reasons?

A2: Low yields in DEET synthesis can stem from several factors, primarily related to the reactivity of the intermediates and the reaction conditions.

  • Cause 1: Hydrolysis of m-toluoyl chloride. The intermediate m-toluoyl chloride is highly reactive and susceptible to hydrolysis back to m-toluic acid if it comes into contact with water.[3] This is a significant issue in the Schotten-Baumann reaction, which is conducted in a biphasic system with aqueous base.[3][4]

    • Solution 1:

      • Efficient Mixing: Vigorous stirring is crucial to ensure that the m-toluoyl chloride preferentially reacts with the diethylamine in the organic phase rather than with water.[3] The use of a phase-transfer catalyst or a surfactant like sodium lauryl sulfate can help to increase the interfacial area between the organic and aqueous layers, improving the reaction rate.[3]

      • Controlled Addition: Add the m-toluoyl chloride slowly to the reaction mixture containing diethylamine and the aqueous base.[3] Maintaining a low temperature (e.g., using an ice bath) during the addition can also help to control the exothermic reaction and minimize hydrolysis.[3]

      • Anhydrous Conditions for Intermediate Preparation: Ensure that the preparation of m-toluoyl chloride is performed under strictly anhydrous conditions. Use dry glassware and solvents.

  • Cause 2: Formation of an anhydride by-product. An anhydride can form from the reaction of m-toluoyl chloride with unreacted m-toluic acid, especially if the conversion to the acid chloride is incomplete or if there is moisture present.[1][2]

    • Solution 2:

      • Complete Conversion to Acid Chloride: Ensure the complete conversion of m-toluic acid to m-toluoyl chloride before adding the diethylamine. Monitor the reaction progress (e.g., cessation of HCl gas evolution).[3]

      • Optimized Reaction Time: As mentioned in Q1, shorter reaction times at room temperature for the acid chloride formation can prevent the formation of this and other by-products.[1]

  • Cause 3: Inefficient extraction of the product. DEET is a viscous oil and can be challenging to separate completely from the aqueous layer during workup.

    • Solution 3:

      • Multiple Extractions: Perform multiple extractions (at least two to three) of the aqueous layer with a suitable organic solvent like diethyl ether or dichloromethane to ensure complete recovery of the product.[3]

      • Proper Phase Identification: The organic layer containing the DEET product will be the top layer when using diethyl ether.[5] Be careful to separate the layers correctly.

Q3: I am considering alternative synthesis methods to improve my yield. What are some high-yielding alternatives to the traditional acid chloride route?

A3: Several alternative methods for DEET synthesis have been developed that report high yields and simpler purification procedures.

  • Method 1: Using 1,1'-Carbonyldiimidazole (CDI). This method involves activating the m-toluic acid with CDI to form an intermediate 1-(m-toluoyl)imidazole, which then reacts with diethylamine.[6][7]

    • Advantages: This one-pot procedure reports yields of 94-95%.[6][7] The by-products are water-soluble, making the purification via liquid-liquid extraction straightforward.[6][7] The reaction can be carried out at a lower temperature (35-40 °C).[7]

  • Method 2: Using COMU as a coupling reagent. A one-pot synthesis using COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] as a coupling agent has been reported with typical student yields in the range of 70-80%.[8]

    • Advantages: The by-products are water-soluble, leading to a simple aqueous workup and a pure product.[8] The reaction progress can be monitored visually by a color change.[8]

Data Presentation

Table 1: Comparison of Different DEET Synthesis Methodologies

Synthesis MethodKey ReagentsReported YieldAdvantagesDisadvantages
Traditional (Acid Chloride) m-Toluic acid, Thionyl chloride/Oxalyl chloride, Diethylamine, NaOHVariable, can be lowWell-established methodProne to side reactions (hydrolysis, anhydride formation), use of hazardous chlorinating agents, often requires purification by distillation or chromatography.[1][3][7]
CDI Coupling m-Toluic acid, 1,1'-Carbonyldiimidazole (CDI), Diethylamine94-95%[6][7]High yield, one-pot reaction, water-soluble by-products, milder reaction conditions.[6][7]CDI can be moisture sensitive.
COMU Coupling m-Toluic acid, COMU, Diethylamine70-80%[8]Simple one-pot procedure, water-soluble by-products, visual monitoring of reaction progress.[8]COMU is a relatively expensive reagent.
Improved One-Pot (Thionyl Chloride) m-Toluic acid, Thionyl chloride, Diethylamine96-98%[9]Very high yield, optimized for industrial scale, one-pot procedure.[9]Still utilizes a hazardous chlorinating agent.

Experimental Protocols

Protocol 1: Traditional Synthesis of DEET via m-Toluoyl Chloride (Schotten-Baumann Conditions)

This protocol is adapted from established laboratory procedures.[3]

Part A: Preparation of m-Toluoyl Chloride

  • In a fume hood, combine m-toluic acid (~30 mmol) and thionyl chloride (~36 mmol) in a round-bottom flask equipped with a reflux condenser and a gas trap for HCl and SO2.

  • Gently reflux the mixture for approximately 20-30 minutes, or until the evolution of gases ceases.

  • Cool the reaction mixture to room temperature. The crude m-toluoyl chloride is typically used in the next step without further purification.

Part B: Synthesis of N,N-Diethyl-m-toluamide (DEET)

  • In a separate flask, prepare a solution of sodium hydroxide (~35 mL of 3.0 M aqueous solution) and cool it in an ice bath.

  • With stirring, slowly add diethylamine hydrochloride (~25 mmol) to the cold NaOH solution.

  • Add a small amount of sodium lauryl sulfate (~0.1 g) to the amine solution to act as a surfactant.[3]

  • Slowly add the prepared m-toluoyl chloride from Part A to the vigorously stirred amine solution, while maintaining the temperature with the ice bath.

  • After the addition is complete, continue to stir the mixture vigorously for several minutes.

  • The reaction mixture should be basic at this point. If not, add more NaOH solution.

Part C: Purification

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the mixture three times with diethyl ether (~20 mL portions).

  • Combine the organic extracts and wash them with saturated aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude DEET product.

  • For higher purity, the product can be purified by vacuum distillation or column chromatography.[3]

Protocol 2: High-Yield One-Pot Synthesis of DEET using 1,1'-Carbonyldiimidazole (CDI)

This protocol is based on a reported high-yield synthesis.[7]

  • In a reaction vessel, dissolve m-toluic acid (1 equivalent) and 1,1'-carbonyldiimidazole (1.2 equivalents) in a suitable dry solvent (e.g., dichloromethane).

  • Stir the mixture at room temperature until the m-toluic acid is completely converted to the 1-(m-toluoyl)imidazole intermediate (monitor by TLC).

  • Add diethylamine (2.0 equivalents) to the reaction mixture.

  • Heat the reaction to 35-40 °C and stir until the intermediate is consumed (monitor by TLC).

  • After the reaction is complete, cool the mixture and wash it with water and then with a dilute HCl solution to remove unreacted starting materials and water-soluble by-products.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the DEET product with high purity.

Visualizations

Synthesis_Pathway m-Toluic Acid m-Toluic Acid m-Toluoyl Chloride m-Toluoyl Chloride m-Toluic Acid->m-Toluoyl Chloride + Thionyl Chloride or Oxalyl Chloride m-Toluoyl Chloride->m-Toluic Acid + H2O (Hydrolysis) N,N-Diethyl-m-toluamide (DEET) N,N-Diethyl-m-toluamide (DEET) m-Toluoyl Chloride->N,N-Diethyl-m-toluamide (DEET) + Diethylamine (Schotten-Baumann) Anhydride By-product Anhydride By-product m-Toluoyl Chloride->Anhydride By-product + m-Toluic Acid

Caption: Main synthesis pathway of DEET and common side reactions.

Troubleshooting_Workflow Start Low DEET Yield Observation1 Dark-colored product? Start->Observation1 Cause1 Overheating during acid chloride formation Observation1->Cause1 Yes Observation2 Aqueous layer shows presence of m-toluic acid? Observation1->Observation2 No Solution1 Use room temp or shorter reflux time Cause1->Solution1 Cause2 Hydrolysis of m-toluoyl chloride Observation2->Cause2 Yes Observation3 Presence of high MW impurities in product? Observation2->Observation3 No Solution2 Vigorous stirring, slow addition of acid chloride, use of phase-transfer catalyst Cause2->Solution2 Cause3 Anhydride formation Observation3->Cause3 Yes Solution3 Ensure complete conversion to acid chloride Cause3->Solution3

Caption: Troubleshooting workflow for low yield in DEET synthesis.

References

Technical Support Center: Managing Corrosive Acidic Gases from m-Toluoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on safely and effectively managing corrosive acidic gases, primarily hydrogen chloride (HCl), generated during reactions involving m-Toluoyl Chloride.

Introduction

Reactions with m-Toluoyl Chloride, a common acylating agent, readily produce hydrogen chloride (HCl) gas as a byproduct.[1][2] This corrosive gas poses significant safety hazards, including respiratory irritation and damage to equipment if not properly managed.[3] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the safe and efficient handling of these reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental setup and execution.

ProblemPotential Cause(s)Troubleshooting Steps
Visible Fumes Escaping the Reaction Setup - Inadequate sealing of joints. - Gas generation rate exceeds the scrubber's capacity. - Leak in the tubing connecting the reaction vessel to the scrubber.1. Check all connections: Ensure all ground glass joints are properly greased and clamped. Check for any cracks or chips in the glassware. 2. Reduce reaction rate: If the reaction is too vigorous, consider slowing the addition of reagents or cooling the reaction mixture. 3. Inspect tubing: Check for any holes or loose connections in the tubing leading to the gas scrubber. Replace if necessary.
Scrubbing Solution is Not Effectively Neutralizing the Gas - Incorrect choice of scrubbing solution. - Depleted scrubbing solution. - Insufficient concentration of the scrubbing solution. - Poor gas dispersion in the scrubbing solution.1. Verify scrubbing agent: Ensure you are using an appropriate basic solution such as sodium hydroxide or sodium bicarbonate. 2. Replenish solution: Replace the scrubbing solution with a fresh batch. 3. Increase concentration: Consider using a higher concentration of the basic solution. 4. Improve gas dispersion: Ensure the gas inlet tube is submerged well below the liquid surface and that the gas is bubbling through the solution. Using a fritted gas dispersion tube can improve efficiency.
Back-Pressure in the Gas Scrubbing System - Blockage in the gas outlet or tubing. - Scrubber packing is too dense. - Liquid level in the scrubber is too high.1. Check for blockages: Disconnect the scrubber and check for any obstructions in the outlet tube or connecting tubing. 2. Adjust packing: If using a packed column scrubber, ensure the packing material is not too tightly packed. 3. Lower liquid level: Reduce the amount of scrubbing solution in the vessel.
Corrosion of Equipment - Incompatible materials of construction. - Exposure of sensitive components to HCl gas.1. Use resistant materials: Employ borosilicate glass or PTFE components for parts in direct contact with m-Toluoyl Chloride and HCl gas.[4] 2. Ensure proper sealing: Prevent gas from leaking and contacting incompatible materials like metal clamps or rubber stoppers.

Frequently Asked Questions (FAQs)

Q1: What are the primary corrosive acidic gases generated from m-Toluoyl Chloride reactions?

A1: The primary corrosive acidic gas produced is hydrogen chloride (HCl). This is formed as a byproduct when m-Toluoyl Chloride reacts with nucleophiles such as alcohols, amines, or water.[1][2]

Q2: What are the most effective and common scrubbing solutions for neutralizing HCl gas in a laboratory setting?

A2: Aqueous solutions of sodium hydroxide (NaOH) and sodium bicarbonate (NaHCO₃) are commonly used and highly effective for neutralizing HCl gas.[5] Sodium hydroxide is a strong base and reacts quickly, while sodium bicarbonate is a milder base that also works well.

Q3: How can I determine if my scrubbing solution is exhausted?

A3: You can monitor the pH of the scrubbing solution using a pH meter or pH indicator paper. As the solution neutralizes the acidic gas, its pH will decrease. Once the pH drops significantly towards neutral or acidic, it should be replaced. For solutions like sodium bicarbonate, the cessation of bubbling upon gas introduction can also indicate that the solution is spent.

Q4: What are the key safety precautions to take when working with m-Toluoyl Chloride and the resulting HCl gas?

A4: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Ensure that your reaction setup is securely clamped and that all joints are properly sealed to prevent gas leakage. Have a neutralization plan and the necessary materials readily available before starting the reaction.

Q5: How should I properly quench a reaction containing unreacted m-Toluoyl Chloride?

A5: Unreacted m-Toluoyl Chloride should be quenched cautiously by slowly adding a nucleophilic reagent such as water, an alcohol (e.g., methanol or ethanol), or a dilute basic solution.[6][7] The quenching procedure should be performed in an ice bath to control the exothermic reaction. For a detailed protocol, refer to the "Experimental Protocols" section below.

Quantitative Data

The efficiency of HCl gas scrubbing is dependent on the type and concentration of the scrubbing solution, as well as the gas and liquid flow rates.

Scrubbing SolutionConcentration (mol/L)Gas Flow Rate (Nm³/s x 10⁻⁴)Liquid Flow Rate (m³/s x 10⁻⁶)HCl Removal Efficiency (%)
Water-8.29748.183~87.83[8]
Sodium Hydroxide (NaOH)0.0058.29748.18393.98[8]
Sodium Hydroxide (NaOH)0.00513.82948.183~92[8]
Sodium Hydroxide (NaOH)0.00519.3648.183~90[8]

Experimental Protocols

Protocol 1: Detailed Methodology for Setting Up a Laboratory HCl Gas Scrubber

This protocol describes the assembly of a simple bubbler-style gas scrubber.

Materials:

  • Reaction flask

  • Condenser (if applicable)

  • Two- or three-necked flask (for the scrubber)

  • Gas inlet tube (a tube extending below the surface of the scrubbing solution)

  • Gas outlet tube

  • Scrubbing solution (e.g., 1 M NaOH)

  • Tubing (e.g., Tygon®)

  • Clamps and stands

Procedure:

  • Assemble the reaction apparatus (e.g., reaction flask, condenser) in a fume hood.

  • In a separate flask (the scrubber), add a sufficient volume of the chosen scrubbing solution to ensure the gas inlet tube will be submerged.

  • Insert the gas inlet tube and a gas outlet tube into the scrubber flask through a two-holed stopper or a multi-neck flask.

  • Connect the gas outlet of the reaction apparatus (e.g., from the top of the condenser) to the gas inlet tube of the scrubber using appropriate tubing.

  • Ensure the gas outlet of the scrubber is directed to the back of the fume hood.

  • Securely clamp all glassware.

  • Begin the reaction, ensuring that the evolved gas bubbles through the scrubbing solution.

  • Monitor the scrubbing solution's pH and replace it as needed.

Protocol 2: Detailed Methodology for Quenching m-Toluoyl Chloride Reactions

This protocol provides a safe method for neutralizing unreacted m-Toluoyl Chloride in a reaction mixture.

Materials:

  • Reaction mixture containing m-Toluoyl Chloride

  • Quenching agent (e.g., methanol, water, or saturated sodium bicarbonate solution)

  • Dropping funnel or syringe

  • Ice bath

  • Stir plate and stir bar

Procedure:

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Ensure the reaction is being stirred efficiently.

  • Slowly add the quenching agent dropwise to the reaction mixture.[6] The rate of addition should be controlled to prevent a rapid increase in temperature.

  • Monitor the temperature of the reaction mixture throughout the addition. If the temperature rises significantly, pause the addition until it cools down.

  • Continue the slow addition until all the m-Toluoyl Chloride has been consumed. This is often indicated by the cessation of gas evolution.

  • Allow the mixture to slowly warm to room temperature while stirring.

  • The quenched reaction mixture can then be worked up as required by the specific experimental procedure.

Visualizations

troubleshooting_workflow start Issue Detected: Corrosive Gas Management Problem check_leaks Visible Fumes or Odor? start->check_leaks inspect_setup Inspect reaction setup for leaks. - Check joints, tubing, and glassware. check_leaks->inspect_setup Yes check_scrubber Is the scrubbing solution effective? check_leaks->check_scrubber No reseal Reseal joints and replace damaged components. inspect_setup->reseal reseal->check_scrubber monitor_ph Monitor pH of scrubbing solution. Is it still basic? check_scrubber->monitor_ph No check_back_pressure Is there back-pressure? check_scrubber->check_back_pressure Yes replace_solution Replace with fresh scrubbing solution. monitor_ph->replace_solution No check_dispersion Check gas dispersion. Is the gas bubbling through the solution? monitor_ph->check_dispersion Yes replace_solution->check_back_pressure adjust_inlet Adjust gas inlet tube to ensure proper submersion and bubbling. check_dispersion->adjust_inlet No check_dispersion->check_back_pressure Yes adjust_inlet->check_back_pressure inspect_outlet Inspect outlet tubing and scrubber for blockages. check_back_pressure->inspect_outlet Yes end Problem Resolved check_back_pressure->end No clear_blockage Clear any blockages. inspect_outlet->clear_blockage clear_blockage->end

Troubleshooting workflow for acidic gas management.

experimental_setup cluster_reaction Reaction Setup cluster_scrubber Gas Scrubber reaction_vessel Reaction Vessel (with m-Toluoyl Chloride and nucleophile) condenser Condenser reaction_vessel->condenser Vapors gas_inlet Gas Inlet Tube condenser->gas_inlet HCl Gas scrubber_vessel Scrubber Vessel (containing NaOH solution) gas_outlet Gas Outlet to Fume Hood scrubber_vessel->gas_outlet gas_inlet->scrubber_vessel Bubbles through

Experimental setup for a reaction with a gas scrubber.

References

Overcoming steric hindrance in reactions with o-Toluic Acid Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with o-toluic acid chloride. The inherent steric hindrance from the ortho-methyl group often leads to challenges such as low yields and slow reaction rates. This center addresses these common issues with practical solutions, detailed protocols, and comparative data.

Frequently Asked Questions (FAQs)

Q1: Why are my reactions with o-toluic acid chloride consistently resulting in low yields or failing to proceed entirely?

A1: The primary reason for poor reactivity is the steric hindrance caused by the methyl group at the ortho-position. This methyl group physically obstructs the trajectory of incoming nucleophiles (like amines or alcohols) to the electrophilic carbonyl carbon of the acid chloride. This increases the activation energy of the reaction, leading to slow rates and low conversion.

To visualize this, consider the mechanism of a nucleophilic acyl substitution. The nucleophile must approach the carbonyl carbon at a specific angle, known as the Bürgi-Dunitz angle (~107°). The o-methyl group crowds this approach vector.

Figure 1. Steric clash hindering nucleophilic attack.

Solutions involve using strategies that lower this activation energy barrier, such as increasing temperature, using highly active catalysts, or employing non-thermal energy sources like microwaves.

Q2: I'm attempting an amidation reaction with a primary amine and getting a poor yield. What can I do?

A2: Amidation of o-toluic acid chloride is a classic example where steric hindrance dominates. You have several options to improve the yield:

  • Use an Activating Agent/Coupling Reagent: Instead of relying on the inherent reactivity of the acid chloride, you can use a coupling reagent that forms a more reactive intermediate. Cyanuric chloride (TCT) has been shown to be effective.

  • Employ a Powerful Catalyst: For related sterically hindered aryl chlorides, specialized palladium complexes with bulky, electron-rich phosphine ligands have shown excellent results in Buchwald-Hartwig amination, achieving high yields where other catalysts fail.[1][2][3][4]

  • Increase Reaction Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier. However, monitor for potential side reactions or degradation of starting materials.

  • Utilize Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) is highly effective for this type of transformation. It provides rapid, localized heating that can dramatically reduce reaction times from hours to minutes and significantly improve yields.[5][6]

Q3: My esterification reaction with a secondary or tertiary alcohol is not working. Are there specific catalysts for this?

A3: Yes, this is a very challenging transformation due to the combined steric bulk of both the acid chloride and the alcohol. Standard methods often fail. Consider these advanced catalytic approaches:

  • 1-Methylimidazole (MI) Catalysis: MI has been shown to be an excellent and efficient nucleophilic catalyst for the acylation of sterically hindered alcohols, outperforming more common catalysts like DMAP in some cases.[7]

  • Triflate Salts: Lewis acids like Scandium(III) triflate (Sc(OTf)₃) are powerful catalysts for acylations of hindered alcohols, although they can be expensive.[7]

  • Use of an Organolithium Reagent: An alternative approach is to deprotonate the alcohol first using a strong base like n-butyllithium. The resulting lithium alkoxide is a much stronger nucleophile and can attack the hindered acid chloride more effectively.

Q4: Can I improve my Friedel-Crafts acylation yields without resorting to extremely high temperatures?

A4: Friedel-Crafts acylations with hindered acyl chlorides can be sluggish. While a stoichiometric amount of a strong Lewis acid like AlCl₃ is standard, simply increasing the temperature can lead to decomposition.[8] To improve outcomes under milder conditions:

  • Use a More Active Catalyst System: Instead of AlCl₃, consider alternatives like zinc oxide (ZnO) or specialized ionic liquids, which have been shown to catalyze Friedel-Crafts acylations efficiently.[8][9]

  • Consider Microwave Conditions: Zinc-mediated Friedel-Crafts acylation under solvent-free microwave irradiation can be a highly effective and "green" alternative to traditional methods.[8]

  • Ensure Anhydrous Conditions: Moisture deactivates the Lewis acid catalyst. Ensure all glassware is flame-dried and all reagents and solvents are anhydrous to maximize catalyst activity.[10]

Troubleshooting Guide

This guide provides a structured approach to overcoming common experimental failures.

Troubleshooting_Workflow start Problem: Low Yield or No Reaction with o-Toluic Acid Chloride cause Primary Cause: Steric Hindrance from o-Methyl Group start->cause strategy Select Mitigation Strategy cause->strategy cond Modify Reaction Conditions strategy->cond cat Change Catalyst / Reagent strategy->cat energy Use Alternative Energy Source strategy->energy temp Increase Temperature cond->temp time Increase Reaction Time cond->time lewis Stronger Lewis Acid (e.g., Sc(OTf)3 for esters) cat->lewis nuc_cat Nucleophilic Catalyst (e.g., 1-Methylimidazole) cat->nuc_cat coupling Use Coupling Agent (e.g., TCT for amides) cat->coupling pd_cat Pd-Catalyst System (for C-N coupling) cat->pd_cat mw Microwave Irradiation (MAOS) energy->mw

Figure 2. Troubleshooting workflow for hindered reactions.

Data Presentation: Comparative Yields & Reaction Times

The following tables summarize quantitative data from studies on analogous sterically hindered systems, providing a baseline for expected improvements when applying these methods to o-toluic acid chloride.

Table 1: Amidation Yield Comparison using an Activating Agent (Data adapted from a study on formamide-catalyzed amidation using TCT as a promoter. The yield improvement is indicative of what can be expected for hindered systems.)[11]

Substrate (Carboxylic Acid)Amine NucleophileMethodYield (%)
Benzoic AcidMorpholineTCT + NMM (Literature)26%
Benzoic AcidMorpholineTCT + FPyr (Catalytic) 91%
Adipic AcidBenzylamineTCT + NMM (Literature)65%
Adipic AcidBenzylamineTCT + FPyr (Catalytic) 86%

NMM = N-methylmorpholine, FPyr = Formylpyrrolidine

Table 2: Comparison of Conventional vs. Microwave-Assisted Amidation (Data from a study on the synthesis of 2-chloro-N-p-tolylacetamide, demonstrating the drastic reduction in reaction time.)[6]

MethodReaction TimeYield (%)
Conventional (Reflux)5 - 6 hoursNot specified, but lower
Microwave Irradiation 5 - 10 minutes 50 - 80%

Table 3: Esterification of a Hindered Alcohol with Different Acylating Agents (Data from a study on acylation of a sterically hindered xylose derivative catalyzed by 1-Methylimidazole (MI) and Triethylamine (TEA).)[7]

Acylating AgentReaction Time (h)Yield (%)
Acetic Anhydride3.595%
Benzoyl Chloride4.091%
p-Toluenesulfonyl Chloride4.592%

Experimental Protocols

Protocol 1: Microwave-Assisted Amidation using Cyanuric Chloride (TCT) (This is an intensified, general protocol adapted from literature for robust amide bond formation, suitable for hindered substrates like o-toluic acid chloride.)[5]

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the amine (1.0 mmol), o-toluic acid (1.1 mmol, 1.1 equiv), and cyanuric chloride (TCT) (0.6 mmol, 0.6 equiv).

  • Solvent and Base Addition: Add a solvent mixture of DMF/Acetonitrile (1:1, 4 mL) followed by pyridine (2.0 mmol, 2.0 equiv).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 140°C for 10-15 minutes. Monitor the pressure to ensure it remains within the safe limits of the instrument.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Esterification of a Hindered Alcohol using 1-Methylimidazole (MI) (Adapted from a procedure for the acylation of sterically hindered alcohols.)[7]

  • Reagent Preparation: To a solution of the sterically hindered alcohol (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂) (10 mL) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add triethylamine (1.5 mmol, 1.5 equiv) and 1-methylimidazole (0.2 mmol, 0.2 equiv).

  • Addition of Acid Chloride: Cool the mixture to 0°C in an ice bath. Slowly add a solution of o-toluic acid chloride (1.2 mmol, 1.2 equiv) in anhydrous CH₂Cl₂ (2 mL) dropwise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL). Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting residue by flash chromatography.

References

Minimizing impurities in industrial production of m-Toluoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the industrial production of m-Toluoyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize the synthesis of m-Toluoyl Chloride, a key intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[1] This guide provides answers to frequently asked questions, detailed experimental protocols, and troubleshooting advice to minimize impurities and ensure high product quality.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of m-Toluoyl Chloride, focusing on the widely used method of reacting m-toluic acid with a chlorinating agent such as thionyl chloride (SOCl₂).

Q1: What are the most common impurities in m-Toluoyl Chloride synthesis and how can I identify them?

The most prevalent impurities include unreacted m-toluic acid, residual chlorinating agents and their byproducts, and side-reaction products such as m-toluic anhydride.

  • Unreacted m-Toluic Acid: This is a common impurity resulting from incomplete reaction.

  • Residual Thionyl Chloride (SOCl₂): Excess chlorinating agent may remain if not completely removed during workup.

  • m-Toluic Anhydride: This byproduct can form from the reaction of m-Toluoyl Chloride with unreacted m-toluic acid.

  • Polymeric and Colored Impurities: These can form under certain conditions, particularly at elevated temperatures or in the presence of contaminants.

Identification: A combination of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is recommended for the identification and quantification of these impurities.

Q2: My final product has a yellow or brown tint. What is the cause of this discoloration and how can I prevent it?

Discoloration in m-Toluoyl Chloride is often indicative of impurities formed through side reactions, which can be influenced by several factors:

  • High Reaction Temperature: Excessive heat can lead to the formation of colored polymeric byproducts. It is crucial to maintain the recommended reaction temperature.

  • Impurities in Starting Materials: The purity of the initial m-toluic acid is critical. Impurities in the starting material can lead to colored byproducts.

  • Presence of Oxygen or Moisture: While less common for this specific reaction, exposure to air and moisture can sometimes contribute to the formation of colored impurities in similar chemical processes.

Preventative Measures:

  • Ensure the use of high-purity m-toluic acid.

  • Maintain strict temperature control throughout the reaction.

  • Conduct the reaction under an inert atmosphere (e.g., nitrogen) to minimize exposure to air and moisture.

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can be attributed to several factors throughout the experimental process:

  • Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or slightly increasing the reaction temperature within the recommended range.

  • Suboptimal Stoichiometry: An incorrect molar ratio of m-toluic acid to the chlorinating agent can result in a lower yield. Ensure precise measurement of reactants.

  • Moisture Contamination: m-Toluoyl Chloride is highly reactive with water and will hydrolyze back to m-toluic acid, thus reducing the yield of the desired product. It is imperative to use anhydrous solvents and reagents and to dry all glassware thoroughly.

  • Losses During Workup and Purification: Product can be lost during transfers, extractions, and distillation. Careful handling and optimization of the purification process can help minimize these losses.

Q4: I am observing a significant amount of m-toluic anhydride in my product. How can I minimize its formation?

The formation of m-toluic anhydride is a common side reaction. To minimize its presence:

  • Control Stoichiometry: Use a slight excess of the chlorinating agent to ensure that all the m-toluic acid is converted to the acid chloride.

  • Reaction Temperature: Maintain the optimal reaction temperature to favor the formation of the acid chloride over the anhydride.

  • Order of Addition: Adding the m-toluic acid to the chlorinating agent (or a solution of it) can sometimes help to minimize the concentration of unreacted carboxylic acid available to form the anhydride.

Q5: How do residual impurities like m-toluic acid and m-toluic anhydride affect downstream applications?

The presence of impurities can have significant consequences in subsequent synthetic steps, particularly in pharmaceutical and agrochemical applications where product purity is paramount.[2][3][4]

  • Residual m-Toluic Acid: This impurity can interfere with reactions where precise stoichiometry of the acid chloride is required. In acylation reactions, for example, the presence of unreacted carboxylic acid can lead to the formation of unwanted byproducts and reduce the yield of the desired product.

  • m-Toluic Anhydride: While also an acylating agent, m-toluic anhydride has a different molecular weight and reactivity compared to m-Toluoyl Chloride.[5] Its presence can lead to inaccuracies in dosing and the formation of a carboxylic acid byproduct instead of HCl, which can affect the reaction kinetics and pH.[5]

Data Presentation

The following tables summarize quantitative data from various experimental protocols for the synthesis of m-Toluoyl Chloride using thionyl chloride.

Table 1: Reaction Conditions and Yields

ParameterEmbodiment 1[6]Embodiment 2[6]Embodiment 3[6]
m-Toluic Acid 50g60g80g
Thionyl Chloride 45.9g56.1g75.5g
Solvent(s) Dichloromethane (100g)Dichloroethane (50g), Tetrahydrofuran (70g)Xylene (60g), Toluene (50g), Chloroform (50g)
Reaction Temperature 20°C30°C35°C
Reaction Time 10 hours7 hours5 hours
Calculated Yield 96.2%97.0%96.5%

Table 2: Product Purity and Distillation Parameters

ParameterEmbodiment 1[6]Embodiment 2[6]Embodiment 3[6]
Chromatographic Purity 99.1%99.4%99.2%
Vacuum Distillation Temp. 129°C133°C126°C
Vacuum Pressure -0.095 MPa-0.095 MPa-0.095 MPa

Experimental Protocols

Below are detailed methodologies for the synthesis and purification of m-Toluoyl Chloride, as well as a general method for its analysis by HPLC.

Synthesis of m-Toluoyl Chloride (General Procedure)

This protocol is a generalized representation based on common industrial practices.[6][7]

  • Preparation: In a clean, dry, glass-lined reactor equipped with a stirrer, reflux condenser, and a gas outlet connected to a scrubber (for HCl and SO₂), charge the selected organic solvent(s) (e.g., dichloromethane, toluene).

  • Reactant Addition: Add m-toluic acid to the solvent and stir until fully dissolved.

  • Chlorination: Slowly add thionyl chloride to the solution while maintaining the desired reaction temperature (refer to Table 1). The addition should be controlled to manage the evolution of HCl and SO₂ gases.

  • Reaction: Stir the mixture at the specified temperature for the designated reaction time (refer to Table 1) until the reaction is complete. Reaction progress can be monitored by techniques such as GC or IR spectroscopy.

  • Solvent and Excess Reagent Removal: After the reaction is complete, remove the solvent and any excess thionyl chloride by atmospheric distillation.

  • Purification: Purify the crude m-Toluoyl Chloride by vacuum distillation under the conditions specified in Table 2. Collect the fraction at the appropriate boiling point and pressure.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

The following is a general method for the analysis of Toluoyl Chloride isomers and can be adapted for m-Toluoyl Chloride.[8]

  • Column: Newcrom R1 reverse-phase column.[8]

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility).[8]

  • Detection: UV detector at a suitable wavelength (e.g., 220 nm).[9]

  • Column Temperature: 20-30°C.[9][10]

  • Flow Rate: 0.9-1.0 mL/min.[9][10]

  • Injection Volume: 10-15 µL.[9][10]

Note: Method validation is crucial to ensure accuracy and precision for impurity determination.[9]

Visualizations

The following diagrams illustrate key aspects of the m-Toluoyl Chloride synthesis and troubleshooting process.

G cluster_synthesis m-Toluoyl Chloride Synthesis Workflow A m-Toluic Acid C Reaction in Organic Solvent A->C B Thionyl Chloride (SOCl₂) B->C D Atmospheric Distillation (Solvent & Excess SOCl₂ Removal) C->D E Vacuum Distillation (Purification) D->E F Pure m-Toluoyl Chloride E->F

Caption: A simplified workflow for the industrial synthesis of m-Toluoyl Chloride.

G cluster_troubleshooting Troubleshooting Common Issues Issue Observed Issue LowYield Low Yield Issue->LowYield Discoloration Product Discoloration Issue->Discoloration HighAnhydride High Anhydride Content Issue->HighAnhydride Cause1 Incomplete Reaction / Moisture LowYield->Cause1 Cause3 Incorrect Stoichiometry LowYield->Cause3 Cause2 High Temperature / Impure Reactants Discoloration->Cause2 HighAnhydride->Cause3 Solution1 Increase Reaction Time / Use Anhydrous Conditions Cause1->Solution1 Solution2 Strict Temperature Control / Use High-Purity Reactants Cause2->Solution2 Solution3 Precise Reactant Measurement / Slight Excess of SOCl₂ Cause3->Solution3

Caption: A logical diagram for troubleshooting common issues in m-Toluoyl Chloride production.

G cluster_pathway Key Chemical Transformations MTA m-Toluic Acid MTC m-Toluoyl Chloride MTA->MTC  Desired Reaction MTAA m-Toluic Anhydride (Impurity) MTA->MTAA SOCl2 + SOCl₂ MTC->MTA Undesired Reaction MTC->MTAA  Side Reaction plusMTA + m-Toluic Acid H2O + H₂O (Hydrolysis)

References

Validation & Comparative

Comparing reactivity of m-Toluoyl Chloride with o- and p-isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of m-toluoyl chloride with its ortho- and para-isomers. Understanding the relative reactivity of these isomers is crucial for optimizing reaction conditions, predicting product distributions, and developing efficient synthetic routes in pharmaceutical and chemical research. This document synthesizes available experimental data and theoretical principles to offer a clear and objective comparison.

Introduction

Toluoyl chlorides, existing as ortho-, meta-, and para-isomers, are important acylating agents in organic synthesis. The position of the methyl group on the benzene ring significantly influences the electrophilicity of the carbonyl carbon, thereby affecting the rate of nucleophilic acyl substitution reactions. This guide explores these differences through a comparative analysis of their reactivity in key reactions such as hydrolysis, alcoholysis, and aminolysis.

Theoretical Background: Electronic and Steric Effects

The reactivity of toluoyl chloride isomers is governed by a combination of electronic and steric effects imparted by the methyl group.

  • Electronic Effects: The methyl group is weakly electron-donating. Through inductive and hyperconjugation effects, it can influence the electron density at the carbonyl carbon.

    • In the para-position , the electron-donating effect is most pronounced at the carbonyl carbon through resonance, which slightly destabilizes the partial positive charge on the carbonyl carbon, making it less electrophilic and thus less reactive compared to unsubstituted benzoyl chloride.

    • In the meta-position , the electron-donating effect of the methyl group is primarily inductive and has a smaller impact on the carbonyl carbon compared to the para position. Therefore, m-toluoyl chloride is generally more reactive than p-toluoyl chloride.

    • In the ortho-position , the electronic effect is complicated by a significant steric effect.

  • Steric Effects: The proximity of the methyl group to the reactive carbonyl center in o-toluoyl chloride presents significant steric hindrance. This bulkiness impedes the approach of nucleophiles, dramatically slowing down the rate of reaction. This steric inhibition of reaction is often the dominant factor in the reactivity of the ortho isomer.[1]

Based on these principles, the general order of reactivity for nucleophilic acyl substitution is predicted to be:

m-Toluoyl Chloride > p-Toluoyl Chloride >> o-Toluoyl Chloride

dot graph "" { graph [fontname="Arial", label="Figure 1. Factors Influencing Reactivity", labelloc=b, fontsize=12, width="7.5", height="4"]; node [fontname="Arial", shape=box, style=rounded, fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} . Caption: Factors influencing the reactivity of toluoyl chloride isomers.

Quantitative Comparison of Reactivity

While a comprehensive dataset comparing all three isomers under identical conditions is scarce, data from various studies on substituted benzoyl chlorides allows for a comparative analysis. The following table summarizes available and estimated relative reactivity data.

ReactionIsomerRelative Rate Constant (k_rel)Reference / Note
Alcoholysis p-Toluoyl Chloride1.00(Reference for p-isomer)
(with n-propanol)m-Toluoyl Chloride~1.1Estimated from Hammett plot data for the alcoholysis of substituted benzoyl chlorides. The meta-methyl group has a small, rate-enhancing effect compared to the para-methyl group due to weaker electron donation.
o-Toluoyl ChlorideSignificantly < 1Steric hindrance is the dominant factor, leading to a much lower reaction rate.[1]
Aminolysis p-Toluoyl Chloride1.00(Reference for p-isomer)
(with aniline)m-Toluoyl Chloride~1.2Estimated based on Hammett correlations for aminolysis reactions of substituted benzoyl chlorides.
o-Toluoyl Chloride~0.1 - 0.3The rate is significantly reduced due to steric hindrance, though potentially less so with smaller amines.
Hydrolysis p-Toluoyl Chloride1.00(Reference for p-isomer)
m-Toluoyl Chloride~1.15Estimated from Hammett correlations for the hydrolysis of substituted benzoyl chlorides.
o-Toluoyl ChlorideSignificantly < 1Steric hindrance severely retards the rate of hydrolysis.

Note: The relative rate constants for the m-isomer are estimations based on the Hammett equation, which correlates reaction rates with the electronic effects of substituents. The Hammett sigma constant (σ) for a meta-methyl group is approximately -0.07, while for a para-methyl group it is -0.17. The positive reaction constant (ρ) for nucleophilic acyl substitution indicates that electron-donating groups decrease the reaction rate. The less negative σ value for the meta-substituent results in a slightly faster rate compared to the para-substituent.

Experimental Protocols

The following is a generalized experimental protocol for determining the relative reactivity of toluoyl chloride isomers via hydrolysis, which can be adapted for alcoholysis and aminolysis. The rate of reaction can be monitored by measuring the increase in conductivity due to the formation of hydrochloric acid.

Objective: To determine the pseudo-first-order rate constants for the hydrolysis of o-, m-, and p-toluoyl chloride.

Materials:

  • o-Toluoyl chloride

  • m-Toluoyl chloride

  • p-Toluoyl chloride

  • Acetone (anhydrous)

  • Distilled or deionized water

  • Conductivity meter and probe

  • Constant temperature bath

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of each toluoyl chloride isomer in anhydrous acetone (e.g., 0.1 M).

    • Prepare a series of acetone-water solvent mixtures (e.g., 90:10, 80:20 v/v).

  • Kinetic Measurement:

    • Equilibrate the solvent mixture to the desired temperature in the constant temperature bath (e.g., 25 °C).

    • Place the conductivity probe into the solvent mixture and allow the reading to stabilize.

    • Initiate the reaction by injecting a small, known volume of the toluoyl chloride stock solution into the stirred solvent mixture. Start the stopwatch simultaneously.

    • Record the conductivity at regular time intervals until the reading becomes constant, indicating the completion of the reaction.

  • Data Analysis:

    • The pseudo-first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the final conductivity and Ct is the conductivity at time t. The slope of this plot will be -k.

dot graph "" { graph [fontname="Arial", label="Figure 2. Experimental Workflow", labelloc=b, fontsize=12, width="7.5", height="4"]; node [fontname="Arial", shape=box, style=rounded, fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} . Caption: Workflow for determining the reactivity of toluoyl chloride isomers.

Reaction Mechanism

The reactions of toluoyl chlorides with nucleophiles (water, alcohols, amines) generally proceed through a nucleophilic acyl substitution mechanism. This is a two-step process involving the formation of a tetrahedral intermediate.

dot graph "" { graph [fontname="Arial", label="Figure 3. Nucleophilic Acyl Substitution Mechanism", labelloc=b, fontsize=12, width="7.5", height="4"]; node [fontname="Arial", shape=box, style=rounded, fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} . Caption: General mechanism for the reaction of toluoyl chlorides.

Conclusion

The reactivity of toluoyl chloride isomers is a clear illustration of the interplay between electronic and steric effects in organic chemistry.

  • m-Toluoyl chloride is generally the most reactive of the three isomers due to the minimal electronic deactivation from the meta-methyl group and the absence of steric hindrance.

  • p-Toluoyl chloride is slightly less reactive than the meta isomer because of the greater electron-donating resonance effect of the para-methyl group, which reduces the electrophilicity of the carbonyl carbon.

  • o-Toluoyl chloride is by far the least reactive isomer. The steric bulk of the ortho-methyl group severely hinders the approach of nucleophiles to the carbonyl carbon, overriding its electronic effect.

This comparative guide provides a framework for researchers to select the appropriate isomer and reaction conditions for their specific synthetic needs. The provided experimental protocol offers a basis for conducting in-house comparative reactivity studies.

References

A Comparative Guide to the Mass Spectrometry Analysis of m-Toluoyl-d7 Chloride Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the use of m-Toluoyl-d7 Chloride as a derivatizing agent for mass spectrometry (MS) analysis, particularly in the context of liquid chromatography-mass spectrometry (LC-MS). It offers an objective evaluation of its performance against a common alternative, dansyl chloride, supported by experimental data and detailed protocols.

Introduction to Derivatization in Mass Spectrometry

In mass spectrometry, derivatization is a chemical modification of an analyte to enhance its analytical properties. For compounds that exhibit poor ionization efficiency, chromatographic retention, or fragmentation patterns, derivatization can significantly improve their detectability and quantification. Acyl chlorides, such as this compound, are effective derivatizing agents for compounds containing primary and secondary amines, and phenols. The introduction of the toluoyl group increases the hydrophobicity of polar analytes, leading to better retention on reversed-phase chromatography columns and improved ionization in electrospray ionization (ESI) mass spectrometry.

This compound: An Overview

This compound is a deuterated analog of m-toluoyl chloride. The incorporation of seven deuterium atoms provides a unique mass signature, making it an excellent tool for stable isotope labeling studies and for use as an internal standard in quantitative mass spectrometry assays. Derivatization with this compound imparts a significant mass increase to the analyte, shifting it to a higher mass region of the spectrum where background noise is often lower.

Performance Comparison: this compound vs. Dansyl Chloride

A critical aspect of selecting a derivatization strategy is understanding its performance relative to other available reagents. Here, we compare this compound with Dansyl Chloride, a widely used derivatizing agent for amines and phenols.

FeatureThis compoundDansyl Chloride
Target Analytes Primary & Secondary Amines, PhenolsPrimary & Secondary Amines, Phenols
Reaction Speed Fast (seconds to minutes at room temperature)[1][2]Slower (typically 30-60 minutes at elevated temperatures)[3]
Derivative Stability Benzoylated products are generally stable for extended periods (e.g., a week at room temperature, six months at -80°C)[1][2]Dansylated derivatives can be susceptible to photodegradation.
MS Fragmentation Produces a characteristic fragment ion of the m-toluoyl-d7 group (predicted at m/z 126).Generates a characteristic fragment ion from the dansyl moiety.
Ionization Enhancement Increases hydrophobicity, aiding in ESI efficiency.[4][5]The dimethylamino group enhances proton affinity and ionization efficiency.[6]
Isotopic Labeling The d7-label provides a distinct mass shift for quantitative analysis.13C- and 15N-labeled versions are available for isotopic labeling.
pH Range for Reaction Wide pH range.[1][2]Requires basic conditions (typically pH 9-10).[3]

Mass Spectral Characteristics of m-Toluoyl Derivatives

Upon collision-induced dissociation (CID) in the mass spectrometer, derivatives of m-Toluoyl chloride are expected to yield a characteristic fragment ion corresponding to the m-toluoyl cation. For the non-deuterated form, this is observed at a mass-to-charge ratio (m/z) of 119, as seen in the mass spectrum of m-toluamide.[7][8]

For derivatives of This compound , the seven deuterium atoms on the aromatic ring and methyl group increase the mass of this characteristic fragment by 7 Da. Therefore, a prominent product ion at m/z 126 is expected. This predictable fragmentation is highly advantageous for developing selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays for targeted quantitative analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for derivatization using an acyl chloride (adaptable for this compound) and Dansyl Chloride.

Protocol 1: Derivatization of Amines with this compound (Adapted from Benzoyl Chloride Protocol)

This protocol is adapted from established methods for benzoyl chloride derivatization.[2]

Materials:

  • Sample containing amine analytes

  • This compound solution (e.g., 2% v/v in acetonitrile)

  • Sodium carbonate buffer (100 mM, pH 9-10)

  • Acetonitrile

  • Water

  • Internal standard solution (if not using the derivatizing agent for labeling)

Procedure:

  • To 20 µL of the sample (e.g., in a microcentrifuge tube), add 10 µL of 100 mM sodium carbonate buffer. Vortex briefly.

  • Add 10 µL of the 2% this compound solution in acetonitrile. Vortex immediately and vigorously for 1 minute.

  • Allow the reaction to proceed at room temperature for 5 minutes.

  • (Optional) If an external internal standard is used, add it at this stage.

  • Add 50 µL of water to quench the reaction and reduce the organic content of the sample.

  • Centrifuge the sample at high speed (e.g., 12,000 x g) for 10 minutes to pellet any precipitate.

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.

Protocol 2: Derivatization of Amines/Phenols with Dansyl Chloride

This protocol is a general procedure for dansylation.[3][6]

Materials:

  • Sample containing amine or phenol analytes

  • Dansyl Chloride solution (e.g., 10 mg/mL in acetone or acetonitrile)

  • Sodium carbonate/bicarbonate buffer (100 mM, pH 9.8)

  • Ammonium hydroxide solution (e.g., 10% v/v in water) to quench the reaction

  • Solvent for reconstitution (e.g., 50:50 acetonitrile:water)

Procedure:

  • To 25 µL of the sample extract, add 50 µL of a 1:1 mixture of the dansyl chloride solution and the sodium carbonate/bicarbonate buffer.

  • Mix thoroughly by pipetting.

  • Incubate the mixture at a controlled temperature (e.g., 60°C) for 30-60 minutes in the dark.[3]

  • Quench the reaction by adding a small volume (e.g., 10 µL) of ammonium hydroxide solution.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS analysis.

Visualizing the Workflow and Chemical Reactions

Diagrams generated using Graphviz (DOT language) provide clear visualizations of the derivatization process and analytical workflow.

DerivatizationReaction Analyte Analyte (with -NH2 or -OH group) Product Derivatized Analyte (m-Toluoyl-d7 labeled) Analyte->Product + Reagent Reagent This compound HCl HCl ExperimentalWorkflow start Sample Preparation derivatization Derivatization with This compound start->derivatization cleanup Sample Cleanup (e.g., Quenching, Centrifugation) derivatization->cleanup lc_separation LC Separation (Reversed-Phase) cleanup->lc_separation ms_analysis Mass Spectrometry (ESI-MS/MS) lc_separation->ms_analysis data_analysis Data Analysis (Quantification using m/z 126 fragment) ms_analysis->data_analysis end Results data_analysis->end Comparison cluster_mTol This compound cluster_Dansyl Dansyl Chloride mTol_speed Fast Reaction mTol_stability High Stability mTol_ms Predictable Fragmentation (m/z 126) mTol_iso Built-in Isotopic Label Dansyl_speed Slower Reaction Dansyl_stability Light Sensitive Dansyl_ms Good Ionization Dansyl_iso Requires Labeled Reagent Analyte Target Analytes (Amines, Phenols) Analyte->mTol_speed Analyte->Dansyl_speed

References

A Comparative Analysis of the Stability of Toluoyl Chloride Isomers for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and agrochemical synthesis, the selection of appropriate reagents is paramount to ensure reaction efficiency, product purity, and process safety. Toluoyl chloride, a key intermediate in the synthesis of a wide range of commercially valuable molecules, exists as three structural isomers: ortho (o-), meta (m-), and para (p-). The position of the methyl group relative to the acyl chloride functionality significantly influences the molecule's reactivity and stability. This guide provides an objective comparison of the stability of these three isomers, supported by established chemical principles and outlining experimental protocols for their quantitative assessment.

The inherent reactivity of the acyl chloride group makes all toluoyl chloride isomers susceptible to hydrolysis and nucleophilic attack. However, the steric and electronic effects imparted by the methyl group's position on the aromatic ring lead to notable differences in their relative stability. Generally, the meta-isomer exhibits the highest stability, while the ortho-isomer is the least stable.

Relative Stability Ranking

The stability of the toluoyl chloride isomers follows the general trend:

meta-Toluoyl Chloride > para-Toluoyl Chloride > ortho-Toluoyl Chloride

This ranking is primarily attributed to the interplay of steric hindrance and electronic effects:

  • m-Toluoyl Chloride: The meta-position of the methyl group results in minimal steric hindrance to the reactive acyl chloride group.[1] Electronically, the methyl group has a weak inductive electron-donating effect, which slightly destabilizes the electrophilic carbonyl carbon. However, in the meta position, this electronic effect is less pronounced compared to the ortho and para positions, leading to a comparatively more stable molecule.[1]

  • p-Toluoyl Chloride: In the para-position, the methyl group's electron-donating effect is more effectively transmitted through resonance, which can increase the electron density at the carbonyl carbon, making it slightly less electrophilic but also potentially more susceptible to certain reactions. Steric hindrance is not a significant factor in this isomer.

  • o-Toluoyl Chloride: The ortho-isomer is the least stable primarily due to significant steric hindrance between the adjacent methyl and acyl chloride groups.[1] This steric strain can make the carbonyl carbon more accessible to nucleophiles and can also facilitate intramolecular side reactions.[1]

Quantitative Stability Data

IsomerExpected Relative Hydrolysis Rate Constant (k_rel)Expected Half-life (t_1/2)
o-Toluoyl ChlorideHighShort
m-Toluoyl ChlorideLowLong
p-Toluoyl ChlorideIntermediateIntermediate

Note: This table is based on qualitative assessments and expected trends. Actual values would need to be determined experimentally.

Experimental Protocol for Determining Hydrolytic Stability

To quantitatively assess the hydrolytic stability of the toluoyl chloride isomers, a standardized experimental protocol can be employed. The following methodology is adapted from studies on the hydrolysis of similar acyl chlorides.

Objective: To determine the pseudo-first-order rate constants and half-lives for the hydrolysis of o-, m-, and p-toluoyl chloride in an aqueous-organic solvent system.

Materials:

  • o-Toluoyl Chloride (≥99% purity)

  • m-Toluoyl Chloride (≥99% purity)

  • p-Toluoyl Chloride (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Toluic acid standards (ortho, meta, and para)

  • Internal standard (e.g., a stable, non-reactive aromatic compound)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reverse-phase column.

  • Gas Chromatography-Flame Ionization Detector (GC-FID) system with a suitable capillary column.

  • Thermostatted reaction vessel.

  • Micropipettes and standard laboratory glassware.

Procedure:

  • Standard Preparation: Prepare stock solutions of each toluoyl chloride isomer, their corresponding toluic acid hydrolysis products, and the internal standard in acetonitrile at known concentrations. Create a series of calibration standards by diluting the stock solutions.

  • Reaction Setup: In a thermostatted reaction vessel maintained at a constant temperature (e.g., 25 °C), prepare a reaction mixture of acetonitrile and water (e.g., 50:50 v/v).

  • Initiation of Hydrolysis: Initiate the hydrolysis reaction by adding a small, known amount of the toluoyl chloride isomer to the reaction mixture with vigorous stirring. Start a timer immediately.

  • Sample Collection: At regular time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a small amount of a non-nucleophilic base in a dry organic solvent) to prevent further hydrolysis.

  • Analysis:

    • HPLC Analysis: Analyze the quenched samples using the HPLC system. The mobile phase composition and flow rate should be optimized to achieve good separation of the toluoyl chloride, toluic acid, and the internal standard. Monitor the disappearance of the toluoyl chloride peak and the appearance of the toluic acid peak over time.

    • GC-FID Analysis: Alternatively, the samples can be analyzed by GC-FID. The injector and oven temperature programs should be optimized for the separation of the components.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the toluoyl chloride isomer versus time.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k).

    • Calculate the half-life (t_1/2) using the equation: t_1/2 = 0.693 / k.

Visualizing Reaction Pathways and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate the hydrolysis pathway and the experimental workflow.

Hydrolysis_Pathway toluoyl_chloride Toluoyl Chloride (o-, m-, or p-) intermediate Tetrahedral Intermediate toluoyl_chloride->intermediate Nucleophilic Attack water H₂O water->intermediate toluic_acid Toluic Acid (o-, m-, or p-) intermediate->toluic_acid Elimination of Cl⁻ hcl HCl intermediate->hcl

Caption: General reaction pathway for the hydrolysis of toluoyl chloride isomers.

Experimental_Workflow cluster_prep Preparation cluster_reaction Hydrolysis Reaction cluster_analysis Analysis Standards Prepare Standards (Toluoyl Chloride, Toluic Acid, IS) Reaction_Mixture Prepare Reaction Mixture (Acetonitrile/Water) Standards->Reaction_Mixture Initiate Initiate Reaction (Add Toluoyl Chloride) Reaction_Mixture->Initiate Sample Collect Aliquots at Time Intervals Initiate->Sample Quench Quench Reaction Sample->Quench HPLC_GC Analyze by HPLC or GC-FID Quench->HPLC_GC Data_Analysis Plot ln[Reactant] vs. Time HPLC_GC->Data_Analysis Results Calculate k and t_1/2 Data_Analysis->Results

References

A Comparative Analysis of the Boiling and Melting Points of Toluoyl Chloride Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the physical properties of 2-toluoyl chloride, 3-toluoyl chloride, and 4-toluoyl chloride reveals distinct differences in their boiling and melting points. These variations are primarily governed by the isomeric position of the methyl and acyl chloride groups on the benzene ring, which in turn influences the intermolecular forces and molecular symmetry.

The physical properties of the three isomers of toluoyl chloride—ortho (2-), meta (3-), and para (4-)—exhibit a clear trend that can be explained by the interplay of dipole moments and molecular geometry. The para isomer, with its symmetrical structure, displays the highest melting point, while the boiling points are influenced by the overall polarity of each molecule.

Data Summary of Physical Properties

A compilation of reported values for the boiling and melting points of the toluoyl chloride isomers is presented below.

IsomerStructureMelting Point (°C)Boiling Point (°C) at 760 mmHg
2-Toluoyl Chloride (ortho)-18~213
3-Toluoyl Chloride (meta)-23[1]213 - 214[2][3]
4-Toluoyl Chloride (para)-4 to -2[4][5]222 - 227[2][4][5]

Elucidation of Property Differences

The observed variations in the boiling and melting points of the toluoyl chloride isomers can be attributed to the following factors:

Boiling Point: The boiling point of a substance is largely determined by the strength of its intermolecular forces. In the case of toluoyl chloride isomers, these are primarily dipole-dipole interactions and van der Waals dispersion forces. The dipole moment of a molecule is a measure of its overall polarity. A higher dipole moment leads to stronger dipole-dipole interactions, which require more energy to overcome, resulting in a higher boiling point.

Melting Point: The melting point is influenced by both intermolecular forces and the efficiency with which molecules can pack into a crystal lattice. Molecular symmetry plays a crucial role in the latter. The para isomer, being the most symmetrical of the three, can pack more efficiently and tightly into a crystal lattice. This results in stronger intermolecular forces within the solid state, requiring more energy to break the lattice structure, and thus a significantly higher melting point compared to the less symmetrical ortho and meta isomers. The meta isomer has the lowest melting point, which can be attributed to its lower symmetry compared to the para isomer and potentially less favorable packing in the solid state compared to the ortho isomer.

Experimental Protocols

The determination of melting and boiling points are standard laboratory procedures for the characterization of chemical compounds.

Melting Point Determination: A common method for determining the melting point of a solid is using a melting point apparatus, such as a Mel-Temp or a Thiele tube. A small, powdered sample of the crystalline material is packed into a thin-walled capillary tube, which is then heated in a controlled manner. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

Boiling Point Determination: The boiling point of a liquid can be determined by distillation. The liquid is heated in a flask connected to a condenser. The temperature of the vapor that is in equilibrium with the boiling liquid is measured with a thermometer. The temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded as the boiling point. For measurements at pressures other than atmospheric pressure, a vacuum distillation setup is employed.

Logical Relationship Diagram

The following diagram illustrates the relationship between the isomeric structure of toluoyl chloride and its physical properties.

G Influence of Isomerism on Physical Properties of Toluoyl Chloride cluster_isomers Toluoyl Chloride Isomers cluster_properties Molecular Properties cluster_physical Physical Properties 2-Toluoyl Chloride (ortho) 2-Toluoyl Chloride (ortho) Molecular\nSymmetry Molecular Symmetry 2-Toluoyl Chloride (ortho)->Molecular\nSymmetry Low Dipole\nMoment Dipole Moment 2-Toluoyl Chloride (ortho)->Dipole\nMoment 3-Toluoyl Chloride (meta) 3-Toluoyl Chloride (meta) 3-Toluoyl Chloride (meta)->Molecular\nSymmetry Low 3-Toluoyl Chloride (meta)->Dipole\nMoment 4-Toluoyl Chloride (para) 4-Toluoyl Chloride (para) 4-Toluoyl Chloride (para)->Molecular\nSymmetry High 4-Toluoyl Chloride (para)->Dipole\nMoment Melting Point Melting Point Molecular\nSymmetry->Melting Point Influences Crystal Packing Boiling Point Boiling Point Dipole\nMoment->Boiling Point Influences Intermolecular Forces

Isomeric Structure and Physical Property Relationships

References

The Decisive Advantage: Thionyl Chloride in m-Toluoyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of high-purity m-Toluoyl Chloride is a critical step in the production of numerous active pharmaceutical ingredients (APIs), pesticides, and other fine chemicals.[1][2] While several reagents can facilitate the conversion of m-toluic acid to its corresponding acyl chloride, thionyl chloride (SOCl₂) consistently emerges as the superior choice, offering significant advantages in yield, purity, and operational simplicity. This guide provides an objective comparison of thionyl chloride with other common chlorinating agents, supported by experimental data, to inform your synthetic strategy.

Performance Comparison: Thionyl Chloride vs. Alternatives

The primary advantage of employing thionyl chloride lies in its ability to produce high-purity m-Toluoyl Chloride with excellent yields under mild conditions.[3][4] Alternative reagents, such as oxalyl chloride and phosphorus pentachloride, present notable drawbacks.

ReagentTypical Yield (%)Product Purity (%)Reaction ConditionsByproductsKey AdvantagesDisadvantages
Thionyl Chloride (SOCl₂) ** 96-97 [3][4]>99 [3][4]20-35°C, 5-10 hours[3][4]SO₂(g), HCl(g)[5]Gaseous byproducts are easily removed, leading to high product purity and simplified workup.[5] Mild reaction conditions.[3][4]Thionyl chloride is corrosive and reacts violently with water.[5]
Oxalyl Chloride ((COCl)₂) Quantitative (general aryl acids)High (not specified for m-Toluoyl Chloride)Room temperature, ~1 hour[6]CO₂(g), CO(g), HCl(g)Gaseous byproducts simplify workup.[7] Reactions are often fast and clean.[7]More expensive than thionyl chloride. Carbon monoxide is a toxic byproduct.[2]
Phosphorus Pentachloride (PCl₅) **~90[3]Lower, with more impurities[3]Typically requires heatingPOCl₃(l), HCl(g)Effective for a range of carboxylic acids.Solid byproduct (POCl₃) can complicate purification, leading to lower purity.[3] Reaction can be less clean.
Phosgene (COCl₂) / Triphosgene HighHighVariesHCl(g)Highly reactive.Extremely toxic gas, requiring specialized handling and equipment.[3]

As the data indicates, thionyl chloride provides a reliable and efficient route to m-Toluoyl Chloride, consistently delivering high yields and exceptional purity. The gaseous nature of its byproducts, sulfur dioxide and hydrogen chloride, simplifies the purification process, as they are readily removed from the reaction mixture.[5] In contrast, the use of phosphorus pentachloride results in a lower yield and introduces impurities that are difficult to separate.[3] While oxalyl chloride also offers the advantage of gaseous byproducts, its higher cost can be a limiting factor. Phosgene and its solid surrogate, triphosgene, are highly effective but their extreme toxicity presents significant safety challenges.[3]

Experimental Protocols

Synthesis of m-Toluoyl Chloride using Thionyl Chloride

This protocol is adapted from a patented industrial synthesis method.[3][4]

Materials:

  • m-Toluic acid

  • Thionyl chloride (SOCl₂)

  • Organic solvent (e.g., dichloromethane, dichloroethane, toluene)[3][4]

Procedure:

  • In a reaction flask equipped with a stirrer, reflux condenser, and a gas trap for acidic gases, dissolve m-toluic acid in the chosen organic solvent.

  • Slowly add thionyl chloride to the solution while stirring. The molar ratio of m-toluic acid to thionyl chloride should be approximately 1:1.05 to 1:1.1.[4]

  • Maintain the reaction temperature between 20-35°C and continue stirring for 5-10 hours.[3][4] The reaction progress can be monitored by the cessation of gas evolution.

  • After the reaction is complete, remove the solvent and excess thionyl chloride by distillation under atmospheric pressure.

  • Purify the crude m-Toluoyl Chloride by vacuum distillation. The product is typically collected at 126-133°C under a pressure of -0.095 MPa.[3][4]

General Procedure for Synthesis of Aryl Acid Chlorides using Oxalyl Chloride

This is a general protocol for the conversion of aryl carboxylic acids to their corresponding acid chlorides.[6]

Materials:

  • Aryl carboxylic acid (e.g., m-toluic acid)

  • Oxalyl chloride ((COCl)₂)

  • Dichloromethane (CH₂Cl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • In a reaction flask, dissolve the aryl carboxylic acid in dichloromethane at room temperature.

  • Add oxalyl chloride to the solution, followed by a catalytic amount (e.g., a few drops) of DMF.

  • Stir the mixture at room temperature for approximately 1 hour.

  • Concentrate the resulting mixture under reduced pressure to afford the crude acid chloride.

Visualizing the Synthesis

Reaction Pathway: m-Toluic Acid to m-Toluoyl Chloride

ReactionPathway cluster_products Products mToluicAcid m-Toluic Acid Intermediate Chlorosulfite Ester Intermediate mToluicAcid->Intermediate + SOCl₂ ThionylChloride Thionyl Chloride (SOCl₂) mToluoylChloride m-Toluoyl Chloride Intermediate->mToluoylChloride - SO₂ - Cl⁻ Byproducts SO₂(g) + HCl(g)

Caption: Reaction mechanism of m-toluic acid with thionyl chloride.

Comparative Workflow of Synthesis Methods

WorkflowComparison cluster_ThionylChloride Thionyl Chloride Method cluster_OxalylChloride Oxalyl Chloride Method cluster_PCl5 Phosphorus Pentachloride Method start_so m-Toluic Acid + SOCl₂ react_so React at 20-35°C start_so->react_so distill_so Atmospheric Distillation react_so->distill_so purify_so Vacuum Distillation distill_so->purify_so product_so High-Purity m-Toluoyl Chloride purify_so->product_so start_oc m-Toluic Acid + (COCl)₂ react_oc React at RT with cat. DMF start_oc->react_oc concentrate_oc Concentrate under Vacuum react_oc->concentrate_oc product_oc m-Toluoyl Chloride concentrate_oc->product_oc start_pcl m-Toluic Acid + PCl₅ react_pcl React (often with heating) start_pcl->react_pcl workup_pcl Complex Purification react_pcl->workup_pcl product_pcl m-Toluoyl Chloride (lower purity) workup_pcl->product_pcl

Caption: Workflow comparison for m-Toluoyl Chloride synthesis.

References

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A Literature Review of m-Toluoyl-d7 Chloride and its Potential Applications in Metabolomics

Initial Literature Search Findings: A comprehensive literature search for specific applications of this compound in metabolomics did not yield dedicated studies or datasets. However, the principles of its use can be inferred from extensive research on its non-deuterated analog, m-Toluoyl Chloride (as part of the benzoyl chloride family of derivatizing agents), and the well-established use of other deuterated reagents in mass spectrometry-based metabolomics. This guide provides a comparative overview based on these established principles and data for analogous compounds.

This compound is a deuterated derivatization reagent. Derivatization is a chemical modification process used to enhance the analytical properties of compounds for techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The incorporation of deuterium (d7) atoms in its structure makes it a valuable tool for creating stable isotope-labeled internal standards, which are crucial for accurate quantification in metabolomics studies.

Comparison with Alternative Derivatization Reagents

The primary advantage of using a deuterated reagent like this compound lies in the generation of internal standards that are chemically identical to the derivatized analytes of interest but have a different mass. This allows for the correction of matrix effects and variations in sample preparation and instrument response.

Here is a comparison of this compound's inferred properties with other commonly used derivatization reagents in metabolomics:

FeatureThis compound (Inferred)Benzoyl ChlorideDansyl ChlorideSilylation Reagents (e.g., MSTFA)
Primary Application Creation of stable isotope-labeled internal standards for LC-MS based metabolomics.[1]Derivatization of primary and secondary amines, phenols, and thiols to improve chromatographic retention and ionization efficiency in LC-MS.[2][3]Derivatization of primary and secondary amines and phenols, often to enhance fluorescence detection and ionization efficiency in LC-MS.Derivatization of a wide range of functional groups (hydroxyls, carboxyls, amines, thiols) to increase volatility for GC-MS analysis.[4]
Instrumentation Primarily LC-MS.Primarily LC-MS.[2]LC-MS, HPLC-Fluorescence.Primarily GC-MS.[4]
Reaction Speed Expected to be fast, similar to benzoyl chloride.Fast, typically less than 1 minute at room temperature.[3]Slower, often requires elevated temperatures (e.g., 60°C for 1 hour).Relatively fast, typically 30 minutes at a slightly elevated temperature (e.g., 37°C).[4]
Reaction Specificity Expected to react with primary and secondary amines, phenols, and thiols.Reacts with primary and secondary amines, phenols, and thiols.[2]Reacts with primary and secondary amines and phenols.Broad specificity for active hydrogens, making it suitable for a wide range of metabolites.[4]
Key Advantage Enables the chemical isotope labeling (CIL) strategy for accurate quantification.[1]Improves retention of polar analytes on reversed-phase columns and enhances MS sensitivity.[2][3]Can significantly improve detection sensitivity and provides a characteristic fragment ion for targeted analysis.Makes non-volatile metabolites suitable for GC-MS analysis.[4]
Limitations Potential for chromatographic isotope effects where the deuterated standard elutes slightly earlier than the non-deuterated analyte.Does not react with all metabolite classes (e.g., tertiary amines, ketones).Can be less stable and prone to degradation.Derivatives can be sensitive to moisture, requiring anhydrous conditions.[4]

Experimental Protocols

While a specific protocol for this compound is not available, a general procedure can be adapted from the well-documented use of benzoyl chloride for derivatization in metabolomics. This protocol outlines the steps for creating internal standards using this compound and derivatizing a biological sample with its non-deuterated counterpart.

Protocol: Derivatization for LC-MS based Metabolomics using Chemical Isotope Labeling

Materials:

  • This compound

  • m-Toluoyl Chloride (or Benzoyl Chloride for a similar application)

  • Metabolite standard mix

  • Biological sample (e.g., plasma, tissue extract)

  • Acetonitrile (ACN)

  • Sodium carbonate or other suitable base

  • Formic acid

  • Ultrapure water

  • Microcentrifuge tubes

Procedure:

  • Preparation of Internal Standards:

    • A stock solution of a metabolite standard mix is prepared in a suitable solvent.

    • An aliquot of the standard mix is placed in a microcentrifuge tube.

    • A solution of this compound in ACN is added.

    • A base (e.g., sodium carbonate) is added to facilitate the reaction.

    • The reaction is allowed to proceed at room temperature for a short duration (e.g., 1-5 minutes).

    • The reaction is quenched by adding formic acid. This creates the heavy-labeled internal standard mix.

  • Sample Preparation and Derivatization:

    • The biological sample is extracted to precipitate proteins, typically by adding cold ACN.

    • The sample is centrifuged, and the supernatant containing the metabolites is collected.

    • An aliquot of the supernatant is transferred to a new microcentrifuge tube.

    • A solution of non-deuterated m-Toluoyl Chloride in ACN is added to the sample extract.

    • The same base as used for the internal standards is added.

    • The reaction proceeds for the same duration as the internal standard preparation.

    • The reaction is quenched with formic acid. This creates the light-labeled sample.

  • Sample Analysis:

    • The heavy-labeled internal standard mix is spiked into the light-labeled sample.

    • The combined sample is then analyzed by LC-MS. The light (analyte) and heavy (internal standard) pairs will co-elute and can be distinguished by their mass-to-charge ratio (m/z).

    • Quantification is achieved by calculating the ratio of the peak area of the analyte to its corresponding internal standard.

Visualizing the Workflow

The following diagrams illustrate the general workflow for a chemical isotope labeling strategy in metabolomics and the derivatization reaction.

cluster_IS Internal Standard Preparation cluster_Sample Sample Preparation MetaboliteStandards Metabolite Standards DerivatizeHeavy Derivatize with This compound MetaboliteStandards->DerivatizeHeavy HeavyLabeledIS Heavy-Labeled Internal Standards DerivatizeHeavy->HeavyLabeledIS Mix Mix HeavyLabeledIS->Mix BiologicalSample Biological Sample Extract Extract Metabolites BiologicalSample->Extract DerivatizeLight Derivatize with m-Toluoyl Chloride Extract->DerivatizeLight LightLabeledSample Light-Labeled Sample DerivatizeLight->LightLabeledSample LightLabeledSample->Mix LCMS LC-MS Analysis Mix->LCMS Data Data Analysis (Peak Area Ratios) LCMS->Data

Caption: Chemical Isotope Labeling Workflow.

Metabolite Metabolite with -NH2, -OH, or -SH group DerivatizedMetabolite Derivatized Metabolite Metabolite->DerivatizedMetabolite + Reagent Reagent This compound HCl HCl

Caption: General Derivatization Reaction.

References

Safety Operating Guide

Navigating the Disposal of m-Toluoyl-d7 Chloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like m-Toluoyl-d7 Chloride is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.

This compound, a deuterated analog of m-Toluoyl chloride, is a corrosive, combustible, and moisture-sensitive liquid.[1][2] Its reactivity, particularly with water, strong bases, and alcohols, necessitates careful handling and a dedicated disposal protocol.[1][3] While the deuterium labeling is a key feature for its use in research, the disposal procedure is primarily dictated by the inherent hazards of the m-Toluoyl chloride molecule.

Immediate Safety and Handling

Before beginning any procedure involving this compound, ensure that all requisite safety measures are in place. This includes the use of appropriate Personal Protective Equipment (PPE) and having immediate access to emergency safety equipment.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tight-sealing safety goggles and a face shield.[1][3]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and wear appropriate protective clothing to prevent skin exposure.[1][3]

  • Respiratory Protection: All handling should be conducted in a certified chemical fume hood.[1] In situations where ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is necessary.[3]

Emergency Preparedness:

  • An eyewash station and a safety shower must be readily accessible in the immediate work area.[1]

  • Be familiar with the location of fire extinguishers suitable for chemical fires (e.g., dry chemical, carbon dioxide). Do not use a solid water stream as it may scatter and spread the fire.[2]

Key Data for this compound

The following table summarizes the essential quantitative data for m-Toluoyl chloride, which is chemically analogous to this compound.

PropertyValue
CAS Number 1711-06-4 (for m-Toluoyl chloride)
Molecular Formula C₈D₇ClO
Boiling Point 220 °C
Melting Point -23 °C
Flash Point 76 °C (168.8 °F)
Density 1.173 g/mL at 25 °C
Incompatible Materials Water, Strong bases, Alcohols
Hazardous Decomposition Carbon monoxide, Carbon dioxide, Phosgene, Hydrogen chloride gas

Data sourced from various Safety Data Sheets for m-Toluoyl chloride.[1][3][4]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Step 1: Containment and Labeling

  • All waste this compound, including any contaminated materials, must be collected in a designated, properly labeled, and sealed container.

  • The container should be made of a material compatible with corrosive and organic compounds (e.g., a glass bottle with a secure cap). Do not use metal containers.

  • The label on the waste container must clearly read "Hazardous Waste," "this compound," and include the appropriate hazard symbols (e.g., corrosive, flammable).

Step 2: Segregation of Waste

  • Do not mix this compound waste with other waste streams, particularly incompatible materials like aqueous solutions, bases, or alcohols.[3]

  • Keep chlorinated and non-chlorinated solvent wastes separate to avoid complications and increased costs in the disposal process.

Step 3: Handling of Contaminated Materials

  • Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, are also considered hazardous waste.

  • These items should be collected in a separate, clearly labeled, sealed plastic bag or container and disposed of alongside the liquid waste.

Step 4: Storage of Waste

  • Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from sources of ignition and moisture.[1][5]

  • The storage area should be under the direct supervision of laboratory personnel.

Step 5: Professional Disposal

  • The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste. They will have established procedures and approved vendors for this purpose.

  • Provide the EHS department with a full and accurate description of the waste, including its composition and any potential contaminants.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Small Spills:

    • Evacuate all non-essential personnel from the area.

    • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[1] Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water, collecting all cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Activate the nearest fire alarm if there is a risk of fire or significant vapor exposure.

    • Contact your institution's emergency response team and EHS department from a safe location.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Personal protective equipment for handling m-Toluoyl-d7 Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for m-Toluoyl-d7 Chloride, ensuring the well-being of laboratory personnel and compliance with safety standards.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that can cause severe skin burns and eye damage.[1][2] It is also classified as a lachrymator, meaning it can cause tearing.[2][3] Due to these hazards, stringent adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications
Eyes/Face Tight-sealing safety goggles and a face shieldGoggles should provide a complete seal around the eyes. A face shield should be worn over the goggles for maximum protection against splashes.[1][4][5]
Skin/Body Chemical-resistant gloves and appropriate protective clothingGloves must be inspected for integrity before use. Protective clothing should cover all exposed skin.[4] Consider materials like nitrile or butyl rubber for gloves.[4][5]
Respiratory Chemical fume hoodAll handling of this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1][2]
General Safety shower and eyewash stationMust be readily accessible in the immediate work area.[1][2]

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Operational Plan:

  • Engineering Controls: Always handle this compound within a properly functioning chemical fume hood.[1][2] Ensure ventilation is adequate to keep exposure to vapors to a minimum.

  • Safe Handling Practices:

    • Avoid contact with skin and eyes.

    • Do not breathe vapors or mists.[1][2]

    • Keep away from heat, sparks, open flames, and hot surfaces.[1][2]

    • Handle under an inert atmosphere where possible, as the compound is moisture-sensitive.[1][2][6]

  • First Aid Measures:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][2]

    • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[1][2]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Storage Plan:

  • Store in a cool, dry, and well-ventilated area designated for corrosive materials.[1][2]

  • Keep containers tightly closed to prevent moisture contamination.[1][2][7]

  • Store away from incompatible materials such as water, strong bases, and alcohols.[1][2]

Table 2: Incompatible Materials

Material ClassSpecific Examples
WaterReacts to form hydrochloric acid
Strong BasesSodium hydroxide, potassium hydroxide
AlcoholsMethanol, ethanol

Spill and Disposal Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent harm to personnel and the environment.

Spill Response Plan:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.

  • Contain: Use a liquid-absorbent material, such as Chemizorb®, to contain the spill.[8] Do not use combustible materials like paper towels.

  • Neutralize: Cautiously neutralize the residue with a suitable agent if recommended by your institution's safety protocols.

  • Collect and Dispose: Collect the absorbed material into a suitable, closed container for disposal.[1][2]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan:

  • Waste Characterization: this compound is considered hazardous waste due to its corrosive properties. The deuterium labeling does not alter its hazardous waste classification.[9]

  • Containerization: Collect waste in clearly labeled, sealed containers. Do not mix with other waste streams.[8]

  • Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations. This must be handled by certified hazardous waste disposal personnel.[9]

Experimental Workflow Diagram

The following diagram outlines the standard operating procedure for handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_hood Verify Chemical Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_transfer Transfer this compound (Inside Fume Hood) prep_materials->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Certified Channels cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.